molecular formula C14H26 B13813797 1-Cyclohexyl-2-ethyl-cyclohexane CAS No. 50991-12-3

1-Cyclohexyl-2-ethyl-cyclohexane

Cat. No.: B13813797
CAS No.: 50991-12-3
M. Wt: 194.36 g/mol
InChI Key: UGQREFNYSITUMG-GXTWGEPZSA-N
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Description

1-Cyclohexyl-2-ethyl-cyclohexane is a high-purity bicyclic alkane supplied for advanced research and development applications, particularly in the field of energy and propulsion. This compound is part of a class of molecules studied for their behavior under high-temperature conditions. Researchers value it as a model compound or potential component in the study of endothermic hydrocarbon fuels, which are investigated for thermal management in advanced hypersonic flight systems . The pyrolysis (thermal decomposition) kinetics of related cycloalkanes, such as ethylcyclohexane, are a subject of significant research to understand and develop fuels with high chemical heat sinks . Furthermore, cycloalkanes are key components in conventional aviation fuels like Jet-A and RP-3, making their combustion characteristics critically important . Studies on the combustion of compounds like ethylcyclohexane focus on auto-ignition and flame propagation to develop accurate kinetic models for surrogate fuel mixtures . The molecular structure of this compound, featuring two cyclohexane rings, also makes it a subject of interest in stereochemistry and conformational analysis studies. The energy difference between its axial and equatorial conformers can be analyzed using established thermodynamic "A-values" to understand steric interactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult relevant safety data sheets prior to use.

Properties

CAS No.

50991-12-3

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

(1R,2S)-1-cyclohexyl-2-ethylcyclohexane

InChI

InChI=1S/C14H26/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h12-14H,2-11H2,1H3/t12-,14+/m0/s1

InChI Key

UGQREFNYSITUMG-GXTWGEPZSA-N

Isomeric SMILES

CC[C@H]1CCCC[C@H]1C2CCCCC2

Canonical SMILES

CCC1CCCCC1C2CCCCC2

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 1-Cyclohexyl-2-ethylcyclohexane

[1][2][3]

CAS Registry Numbers: 50991-12-3 (cis), 50991-13-4 (trans) Synonyms: 2-Ethyl-1,1'-bicyclohexyl; 1,1'-Bi(cyclohexyl), 2-ethyl- Molecular Formula: C₁₄H₂₆ Molecular Weight: 194.36 g/mol [1][2][3][4]

Part 1: Executive Technical Summary[1][3]

1-Cyclohexyl-2-ethylcyclohexane is a high-molecular-weight saturated hydrocarbon belonging to the class of alkylated bicyclohexyls.[1][2][3] Characterized by its high thermal stability, significant hydrophobicity (LogP ~6.5), and unique rheological properties, it serves as a critical material in two distinct domains: Tribology (as a high-traction fluid component) and Pharmaceutical Chemistry (as a lipophilic scaffold and process intermediate).[2][3]

For the drug development professional, this compound is of particular interest as a model lipophilic system for partition coefficient studies and as a stable hydrophobic core for the synthesis of functionalized bicyclohexyl derivatives used in liquid crystal formulations and potential bio-active scaffolds.[3]

Part 2: Chemical Identity & Stereochemical Analysis[1][3]

The molecule exists as a mixture of stereoisomers due to the relative orientation of the ethyl group and the cyclohexyl ring at the C1 and C2 positions.[3]

Isomeric Classification[1]
  • cis-Isomer (CAS 50991-12-3): The ethyl group and the cyclohexyl substituent are on the same side of the ring plane.[1][2][3] This isomer typically exhibits higher steric strain and slightly different boiling points compared to the trans isomer.[3]

  • trans-Isomer (CAS 50991-13-4): The substituents are on opposite sides, generally thermodynamically favored in equilibrated mixtures due to the ability to adopt diequatorial chair conformations.[1][2][3]

Physicochemical Profile
PropertyValueContext for Application
Boiling Point ~264°C (at 760 mmHg)High thermal stability for high-temperature reactions.[1][2][3]
Density 0.867 g/cm³Typical for cycloaliphatic hydrocarbons; phase separation utility.[2][3]
LogP (Octanol/Water) ~6.5Critical: Indicates extreme lipophilicity; virtually insoluble in water.[2][3]
Refractive Index 1.471Useful for purity verification via refractometry.[2][3]
Flash Point ~103°CSafety consideration for scale-up heating.[1][2][3]

Part 3: Synthesis & Manufacturing Pathways[1][3]

The industrial and laboratory synthesis of 1-cyclohexyl-2-ethylcyclohexane predominantly relies on the catalytic hydrogenation of 2-ethylbiphenyl .[1][2] This process saturates the aromatic rings, converting the planar biphenyl system into the three-dimensional bicyclohexyl structure.[1][2][3]

Reaction Mechanism Visualization

The following diagram illustrates the hydrogenation pathway, highlighting the transition from an aromatic precursor to the saturated final product.

SynthesisPathwayPrecursor2-Ethylbiphenyl(Aromatic Precursor)IntermediatePartially HydrogenatedIntermediatesPrecursor->Intermediate+ H2, High Pressure(Exothermic)CatalystCatalyst System(Rh/C or Raney Ni)Catalyst->PrecursorSurface AdsorptionProduct1-Cyclohexyl-2-ethylcyclohexane(Cis/Trans Mixture)Intermediate->ProductComplete Saturation

Figure 1: Catalytic hydrogenation pathway converting 2-ethylbiphenyl to 1-cyclohexyl-2-ethylcyclohexane.

Detailed Experimental Protocol: Catalytic Hydrogenation

Objective: Synthesize 1-cyclohexyl-2-ethylcyclohexane from 2-ethylbiphenyl via heterogeneous catalysis.

Reagents:

  • Substrate: 2-Ethylbiphenyl (Purity >98%)[1][2][3]

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or Raney Nickel (active)[2][3]

  • Solvent: Isopropanol or Hexane (optional, neat reaction preferred for industrial scale)

  • Hydrogen gas (Ultra-high purity)[2][3]

Methodology:

  • Reactor Loading: Charge a high-pressure stainless steel autoclave (e.g., Parr reactor) with 2-ethylbiphenyl and the catalyst (typically 1-5 wt% loading relative to substrate).[1][2][3]

  • Purging: Seal the reactor. Purge with Nitrogen (3x) to remove oxygen, followed by Hydrogen (3x) to establish the reaction atmosphere.[2]

  • Pressurization: Pressurize the reactor to 5.0 MPa (approx. 50 bar) with Hydrogen.

    • Expert Note: High pressure is required to overcome the resonance energy of the aromatic rings.[3]

  • Reaction: Heat the mixture to 150°C with vigorous magnetic or mechanical stirring (>600 rpm).

    • Causality: Vigorous stirring is non-negotiable to eliminate mass-transfer limitations between the gas phase, liquid substrate, and solid catalyst.[1][2][3]

  • Monitoring: Monitor hydrogen uptake. The reaction is complete when pressure drop ceases (typically 4–6 hours).[2]

  • Work-up: Cool to room temperature. Vent excess hydrogen.[3] Filter the reaction mixture through a Celite pad to remove the catalyst.[3]

  • Purification: Isolate the product via fractional distillation under reduced pressure to separate cis/trans isomers if necessary.

Part 4: Applications in Research & Development

Tribology & Fluid Mechanics (Primary Industrial Use)

This compound is a quintessential Traction Fluid .[2][3]

  • Mechanism: Under high contact pressure (elastohydrodynamic lubrication regime), the bicyclohexyl molecules undergo a reversible phase transition to a glass-like solid.[1][2][3] This allows the transmission of torque between metal surfaces with minimal slippage.[3]

  • Relevance: Used in variable speed drives and high-performance transmission systems.[1][2][3]

Pharmaceutical & Chemical Development

While not a drug API, its role is vital in the pre-clinical and synthesis phases:

  • Hydrophobic Reference Standard: Due to its high LogP (~6.[3]5) and lack of ionizable groups, it serves as a robust "zero-point" marker for calibrating HPLC columns used in lipophilicity assays.[1][2][3]

  • Solvent for Non-Polar Reactions: It provides a chemically inert, high-boiling, non-polar environment for reactions sensitive to polar impurities, such as Grignard reagent formation or radical polymerizations.[1][3]

  • Scaffold for Liquid Crystals: Functionalization of the ring (e.g., at the 4-position) leads to liquid crystalline materials used in optical displays.[1][2][3]

Stereochemical Impact on Properties

The ratio of cis to trans isomers affects the fluid's viscosity and freezing point.[3]

  • Trans-isomer: More linear, better packing, higher melting point.[1][2][3]

  • Cis-isomer: "Bent" shape, lower melting point, preferred for low-temperature liquid applications.[1][2][3]

IsomerPropertiesSubstrateIsomer MixtureCiscis-Isomer (CAS 50991-12-3)Higher Steric StrainLower Melting Point'Bent' ConformationSubstrate->CisKinetic ControlTranstrans-Isomer (CAS 50991-13-4)Thermodynamic ProductHigher Melting Point'Linear' ConformationSubstrate->TransThermodynamic Control

Figure 2: Comparative properties of cis and trans stereoisomers.

Part 5: Safety & Handling (SDS Highlights)

  • Hazard Classification: Not classified as acutely toxic, but treated as a standard organic solvent hazard.[3]

  • Skin/Eye: May cause mild irritation (defatting of skin due to high lipophilicity).[3]

  • Inhalation: Vapors may cause drowsiness or dizziness.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

References

  • National Institute of Standards and Technology (NIST). 1,1'-Bicyclohexyl, 2-ethyl-, cis- (CAS 50991-12-3) Mass Spectrum and Thermochemistry.[1][2][3] NIST Chemistry WebBook.[3] [Link][2]

  • PubChem. Compound Summary: 1,1'-Bicyclohexyl, 2-ethyl- (CID 142802).[1][2][3][4] National Library of Medicine.[3][4] [Link]

  • Organic Syntheses. General Procedures for Hydrogenation of Aromatic Compounds. (Referenced for protocol derivation). [Link]

Technical Monograph: cis-1-Cyclohexyl-2-ethyl-cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and functional analysis of cis-1-Cyclohexyl-2-ethyl-cyclohexane , a high-density saturated hydrocarbon with significant applications in tribology and hydrophobic scaffolding.[1]

CAS Registry Number: 50991-12-3 Formula: C₁₄H₂₆ Molecular Weight: 194.36 g/mol [1][2][3][4]

Executive Summary

cis-1-Cyclohexyl-2-ethyl-cyclohexane (often referred to as cis-2-ethyl-1,1'-bicyclohexyl) acts as a critical model system for studying steric interactions in 1,2-disubstituted cycloalkanes.[1] Its structural rigidity and high lipophilicity (LogP ~6.5) make it a valuable scaffold in two distinct fields:

  • Tribology: As a component of traction fluids, where its ability to interlock under elastohydrodynamic lubrication (EHL) conditions allows for torque transmission.

  • Drug Development: As a canonical hydrophobic core , used to probe lipophilic pockets in protein targets or to model metabolic stability of saturated carbocycles.

Structural & Stereochemical Architecture

Nomenclature and Connectivity

The molecule consists of a central cyclohexane ring substituted at the C1 position with a cyclohexyl group and at the C2 position with an ethyl group. The cis designation indicates that both substituents reside on the same face of the primary ring.

Conformational Analysis (The Core Mechanism)

The biological and physical behavior of this molecule is dictated by its conformational dynamics. In a cis-1,2-disubstituted cyclohexane, the substituents must adopt an axial-equatorial (a,e) relationship.[1]

Because the two substituents are different (Cyclohexyl vs. Ethyl), the ring flip is not degenerate. The equilibrium is governed by the steric bulk of the groups, quantified by their A-values (conformational free energy):

  • Cyclohexyl A-value: ~2.2 kcal/mol[1][4][5]

  • Ethyl A-value: ~1.79 kcal/mol[1]

Thermodynamic Preference: The system will minimize energy by placing the bulkier Cyclohexyl group in the equatorial position.

  • Conformer A (Major): Cyclohexyl (Equatorial) / Ethyl (Axial).[1]

  • Conformer B (Minor): Cyclohexyl (Axial) / Ethyl (Equatorial).[1]

Despite Conformer A being favored, the cis-1,2 arrangement introduces an unavoidable gauche interaction between the two substituents, creating steric strain absent in the trans-diequatorial isomer.

Visualization of Conformational Dynamics

The following diagram illustrates the ring-flip equilibrium and the steric hierarchy driving the population distribution.

Conformation cluster_0 Major Conformer (Lower Energy) cluster_1 Minor Conformer (Higher Energy) Major Chair A Cyclohexyl: EQUATORIAL Ethyl: AXIAL (Steric Bulk Minimized) Minor Chair B Cyclohexyl: AXIAL Ethyl: EQUATORIAL (Severe 1,3-Diaxial Strain) Major->Minor Ring Flip (k_1) Note ΔG > 0 Equilibrium favors Chair A due to higher A-value of Cyclohexyl group. Major->Note

Figure 1: Conformational equilibrium favoring the equatorial placement of the bulky cyclohexyl group.[6]

Physicochemical Profile

For researchers in formulation and synthesis, the following properties are critical for handling and modeling.

PropertyValueRelevance
Boiling Point 264.1°C (at 760 mmHg)High thermal stability for solvothermal synthesis.[1]
Density 0.867 g/cm³Lower than water; typical for saturated hydrocarbons.
LogP (Lipophilicity) ~6.5Critical: Highly lipophilic.[1] Will accumulate in lipid bilayers.
Refractive Index 1.471Useful for purity verification via refractometry.
Solubility Insoluble in water; Soluble in DCM, Hexane.Requires non-polar solvents for extraction.

Synthetic Methodology

Synthesis typically involves the catalytic hydrogenation of the aromatic precursor, 2-ethylbiphenyl .[1] This process yields a mixture of cis and trans isomers, requiring careful separation.

Protocol: Catalytic Hydrogenation

Objective: Conversion of 2-ethylbiphenyl to cis-1-cyclohexyl-2-ethyl-cyclohexane.

  • Precursor Preparation: Dissolve 2-ethylbiphenyl (1.0 eq) in glacial acetic acid or cyclohexane.

  • Catalyst Loading: Add 5 mol% Ruthenium on Alumina (Ru/Al₂O₃) or Platinum Oxide (PtO₂) .[1]

    • Note: Ru catalysts often favor cis stereoselectivity (kinetic control) at lower temperatures compared to Pd or Ni.

  • Hydrogenation:

    • Pressure: 50–100 bar H₂.

    • Temperature: 80–120°C.

    • Duration: 12–24 hours until H₂ uptake ceases.

  • Workup: Filter catalyst through Celite. Neutralize acid (if used) with NaHCO₃. Wash with brine and dry over MgSO₄.

  • Purification (Isomer Separation):

    • The crude mixture contains both cis and trans isomers.

    • Fractional Distillation: The cis isomer typically has a slightly higher boiling point and density due to less efficient packing (higher entropy) compared to the trans isomer.

    • Preparative GC: For high-purity analytical standards.[1]

Synthetic Pathway Diagram

Synthesis Start 2-Ethylbiphenyl (Aromatic Precursor) Reaction Catalytic Hydrogenation (H2, Ru/Al2O3, 100 bar) Start->Reaction Intermediate Mixture of Isomers (cis + trans) Reaction->Intermediate Separation Fractional Distillation Intermediate->Separation Product cis-1-Cyclohexyl-2-ethyl-cyclohexane (Target) Separation->Product Higher BP Fraction

Figure 2: Synthetic route from aromatic precursor to purified cis-cycloalkane.

Applications in Research & Development

Drug Development: The Hydrophobic Scaffold

While not a drug itself due to extreme lipophilicity (LogP > 5 violates Lipinski's rules), this molecule serves as a vital structural probe :

  • Metabolic Stability Modeling: Used to study Cytochrome P450 oxidation patterns on "naked" cycloalkyl rings. The tertiary carbons (at C1 and C2) and the secondary carbons offer distinct sites for hydroxylation.

  • Lipid Formulation: Its high miscibility with lipids makes it a candidate for oil-phase carriers in lipid nanoparticle (LNP) research.[1]

Tribology: Traction Fluids

In the field of medical device lubrication and mechanical engineering, bicyclohexyl derivatives are prized for their pressure-viscosity coefficients .

  • Mechanism: Under high pressure (EHL contact), the molecules transition to a glassy, solid-like state. The cis conformation, with its "bent" shape, creates a specific free-volume profile that differs from the linear trans isomer, affecting the traction coefficient (friction transmission).

References

  • NIST Chemistry WebBook. Cyclohexane, 1-cyclohexyl-2-ethyl-. National Institute of Standards and Technology. Link[1]

  • PubChem Compound Summary. cis-2-Ethyl-1,1'-bicyclohexyl. National Center for Biotechnology Information. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text for A-values and conformational analysis of 1,2-disubstituted cyclohexanes).

  • Winstrom, L. O. (1957). Production of cis-cyclohexane-1,2-dicarboxylic anhydride. U.S. Patent 2,794,811. (Historical basis for catalytic hydrogenation of 1,2-substituted aromatics to cis-cyclohexanes).[1] Link

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of 1-Cyclohexyl-2-ethyl-cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of chemical research, drug development, and materials science, the unambiguous identification of molecular structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method of nomenclature to ensure that a chemical name corresponds to a single, unique structure. This guide provides a detailed, in-depth analysis of the IUPAC nomenclature for the compound 1-Cyclohexyl-2-ethyl-cyclohexane, intended for researchers, scientists, and professionals in drug development who require a thorough understanding of these principles. We will deconstruct the naming process, elucidating the logic behind each step to provide a robust framework for naming complex substituted cycloalkanes.

Core Principles of Cycloalkane Nomenclature

The naming of substituted cycloalkanes follows a hierarchical set of rules designed to address various structural complexities. The fundamental steps involve identifying the parent hydrocarbon, numbering the substituents, and assembling the name in alphabetical order.[1][2]

Determining the Parent Hydrocarbon

A critical first step is to identify the parent hydrocarbon chain or ring system, which forms the base name of the compound. When a molecule contains both a ring and a chain, or multiple rings, the following rules apply:

  • Ring vs. Chain: If a single ring is attached to a single chain, the parent is determined by the number of carbon atoms. If the ring has more carbons than the chain, the compound is named as an alkyl-substituted cycloalkane. Conversely, if the chain has more carbons, the cycloalkane is treated as a cycloalkyl substituent on an alkane chain.[3][4]

  • Multiple Rings: When a molecule contains two or more rings, the larger ring is designated as the parent.[1][5]

In the case of 1-Cyclohexyl-2-ethyl-cyclohexane, the molecule consists of two cyclohexane rings and an ethyl group. Since both rings are of equal size (six carbons), one is chosen as the parent, and the other is treated as a substituent.

Systematic Naming of 1-Cyclohexyl-2-ethyl-cyclohexane: A Step-by-Step Protocol

The application of IUPAC rules to this specific molecule can be broken down into a systematic protocol, ensuring a logical and reproducible outcome.

Step 1: Identification of the Parent Ring

The molecule , 1-Cyclohexyl-2-ethyl-cyclohexane, possesses two six-membered rings. As they are of equal size, one is designated as the parent, giving the base name cyclohexane . The other cyclohexane ring is then considered a cyclohexyl substituent.

Step 2: Identification and Naming of Substituents

Having identified the parent cyclohexane ring, we can now identify the groups attached to it:

  • An ethyl group (-CH₂CH₃)

  • A cyclohexyl group (-C₆H₁₁)

Step 3: Numbering the Parent Ring

With multiple substituents, the ring must be numbered to assign locants to each substituent. The primary objective is to assign the lowest possible set of locants.[1][6] The numbering should start at one of the substituted carbons.

  • Alphabetical Priority: The substituents are first alphabetized: Cyclohexyl comes before ethyl .

  • Assigning Locant '1': The carbon atom bearing the substituent that comes first alphabetically is assigned the locant '1'.[2][7] In this case, the carbon attached to the cyclohexyl group is designated as carbon 1.

  • Direction of Numbering: The ring is then numbered in the direction that gives the next substituent the lowest possible number.[1][3] Numbering towards the ethyl group assigns it the locant '2'. Numbering in the opposite direction would assign it the locant '6', which is incorrect.

Therefore, the locants for the substituents are 1 and 2.

Step 4: Assembling the Final IUPAC Name

The final name is constructed by listing the substituents in alphabetical order, preceded by their locants, and followed by the name of the parent cycloalkane.[5][6]

  • Substituents with locants: 1-cyclohexyl and 2-ethyl

  • Alphabetical order: cyclohexyl , ethyl

  • Parent name: cyclohexane

Combining these components gives the systematic IUPAC name: 1-Cyclohexyl-2-ethyl-cyclohexane . This is confirmed by the PubChem database.[8]

Visualization of the Naming Process

To further clarify the logical flow of the IUPAC naming protocol for 1-Cyclohexyl-2-ethyl-cyclohexane, the following workflow diagram is provided.

IUPAC_Naming_Workflow cluster_structure Structural Analysis cluster_parent Parent Identification cluster_substituents Substituent Identification & Numbering cluster_assembly Name Assembly Start Start with the molecular structure IdentifyRings Identify all ring systems and alkyl chains Start->IdentifyRings CompareRings Compare the size of the rings IdentifyRings->CompareRings SelectParent Select one cyclohexane as the parent ring CompareRings->SelectParent Rings are of equal size NameParent Parent name: cyclohexane SelectParent->NameParent IdentifySubst Identify substituents on the parent ring: - Cyclohexyl - Ethyl NameParent->IdentifySubst Alphabetize Alphabetize substituents: Cyclohexyl, Ethyl IdentifySubst->Alphabetize AssignLocants Assign lowest locants based on alphabetical priority: 1-Cyclohexyl, 2-Ethyl Alphabetize->AssignLocants AssembleName Assemble the final name in alphabetical order AssignLocants->AssembleName FinalName 1-Cyclohexyl-2-ethyl-cyclohexane AssembleName->FinalName

Sources

Potential research areas for 1-Cyclohexyl-2-ethyl-cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Potential Research Areas for 1-Cyclohexyl-2-ethyl-cyclohexane and Its Isomers

Authored by: A Senior Application Scientist

Foreword: Navigating Molecular Ambiguity for Research Advancement

In the landscape of chemical research and development, the precise identification of a molecular structure is paramount. The designation "1-Cyclohexyl-2-ethyl-cyclohexane" presents an interesting case of ambiguity, potentially referring to two distinct structural isomers: 2-Ethyl-1,1'-bicyclohexyl (C₁₄H₂₆) and 1-(Cyclohexylmethyl)-2-ethyl-cyclohexane (C₁₅H₂₈). This guide addresses both molecules, recognizing that each possesses a unique set of properties and, consequently, distinct potential research applications. By exploring both structures, we open a wider field of investigation for researchers in materials science, synthetic chemistry, and drug development. This document is structured to provide a comprehensive overview of their known characteristics and to propose novel avenues of inquiry, complete with detailed experimental frameworks.

Part 1: 2-Ethyl-1,1'-bicyclohexyl: A Candidate for Advanced Functional Fluids and Materials

With two directly connected cyclohexane rings, 2-Ethyl-1,1'-bicyclohexyl is a high-molecular-weight saturated hydrocarbon. Its structure suggests properties conducive to applications requiring high thermal stability and specific rheological characteristics.

Physicochemical and Structural Characteristics

The fundamental properties of 2-Ethyl-1,1'-bicyclohexyl are summarized below. It is important to note the existence of cis and trans isomers, which will exhibit different physical properties due to variations in their molecular packing and symmetry.

PropertyValueSource
Molecular Formula C₁₄H₂₆[1][2][3]
Molecular Weight 194.36 g/mol [1]
Boiling Point 264.1 °C at 760 mmHg[2]
Density 0.867 g/cm³[2]
Refractive Index 1.471[2]
Flash Point 102.9 °C[2]
CAS Number 50991-12-3 (cis/trans mixture or unspecified)[1][2][3]

The conformational analysis of the bicyclohexyl system is complex. Each ring can exist in a chair conformation, and the bond connecting the rings allows for rotational isomers (axial-axial, axial-equatorial, and equatorial-equatorial). The ethyl group at the 2-position further complicates the steric environment. Understanding the dominant conformation is crucial for predicting its physical and chemical behavior.[4][5]

Proposed Research Areas and Methodologies
1.2.1 High-Performance Lubricant Base Oil

Scientific Rationale: High molecular weight, non-polar hydrocarbons like bicyclohexyl derivatives are promising candidates for lubricant base oils due to their potential for high viscosity index, low volatility, and good thermal stability. The ethyl group may enhance fluidity at low temperatures compared to the unsubstituted bicyclohexyl.

Experimental Protocol: Performance Evaluation as a Lubricant Base Oil

  • Synthesis and Purification:

    • Synthesize 2-Ethyl-1,1'-bicyclohexyl via a plausible route, such as the hydrogenation of 2-ethylbiphenyl over a palladium catalyst. A patent suggests that specific solvents and low hydrogen pressure can favor the formation of the trans isomer, which may be desirable for its linear architecture.[6]

    • Purify the product by vacuum distillation to isolate the desired fraction.

    • Characterize the product using ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.

  • Viscometric Analysis:

    • Measure the kinematic viscosity at 40 °C and 100 °C using a capillary viscometer according to ASTM D445.

    • Calculate the Viscosity Index (VI) using ASTM D2270. A high VI indicates a smaller change in viscosity with temperature.

  • Thermal and Oxidative Stability Testing:

    • Perform thermogravimetric analysis (TGA) to determine the onset of thermal decomposition.

    • Use a rotating pressure vessel oxidation test (RPVOT) as per ASTM D2272 to evaluate oxidative stability.

  • Tribological Testing:

    • Conduct wear and friction tests using a four-ball tribometer (ASTM D4172) to assess the anti-wear and friction-reducing properties of the neat oil and formulated blends with standard additives.

G cluster_synthesis Synthesis & Purification cluster_testing Performance Evaluation S1 Hydrogenation of 2-Ethylbiphenyl S2 Vacuum Distillation S1->S2 S3 Spectroscopic Characterization (NMR, GC-MS) S2->S3 T1 Viscometrics (ASTM D445, D2270) S3->T1 Purified Product T2 Thermal/Oxidative Stability (TGA, RPVOT) T1->T2 T3 Tribological Testing (ASTM D4172) T1->T3

Caption: Experimental workflow for evaluating 2-Ethyl-1,1'-bicyclohexyl as a lubricant base oil.

1.2.2 Precursor for Liquid Crystal Synthesis

Scientific Rationale: The rigid core of the bicyclohexyl unit is a common motif in liquid crystals.[7] The introduction of an ethyl group provides a point for further functionalization or can influence the mesophase behavior through steric effects.

Experimental Protocol: Synthesis of a Nematic Liquid Crystal Candidate

  • Functionalization of 2-Ethyl-1,1'-bicyclohexyl:

    • Develop a method for the selective bromination of the 4'-position of the unsubstituted ring, likely via a radical mechanism.

    • Convert the bromo-derivative to a carboxylic acid via Grignard reaction followed by carboxylation with CO₂.

  • Esterification:

    • Esterify the resulting carboxylic acid with 4-cyanophenol to yield the target liquid crystal candidate.

  • Characterization of Mesophase Behavior:

    • Use differential scanning calorimetry (DSC) to identify phase transition temperatures.

    • Employ polarized optical microscopy (POM) to visualize the liquid crystalline textures and confirm the mesophase type (e.g., nematic, smectic).

G A 2-Ethyl-1,1'-bicyclohexyl B 4'-Bromo-2-ethyl-1,1'-bicyclohexyl A->B Bromination C 2-Ethyl-[1,1'-bicyclohexyl]-4'-carboxylic acid B->C Grignard Reaction & Carboxylation D 4-Cyanophenyl 2-ethyl-[1,1'-bicyclohexyl]-4'-carboxylate C->D Esterification E Characterization (DSC, POM) D->E Analysis

Caption: Synthetic pathway for a potential liquid crystal derived from 2-Ethyl-1,1'-bicyclohexyl.

Part 2: 1-(Cyclohexylmethyl)-2-ethyl-cyclohexane: Exploring Asymmetric Synthesis and Specialty Solvent Applications

This isomer, with a methylene bridge between the two cyclohexane rings, has a more flexible structure than its directly bonded counterpart. This flexibility, along with its high molecular weight and hydrocarbon nature, suggests potential in areas where specific solvency and viscosity are required.

Physicochemical and Structural Characteristics

Key properties for 1-(Cyclohexylmethyl)-2-ethyl-cyclohexane are provided below. The presence of two stereocenters (at C1 and C2 of the substituted ring) implies the existence of multiple diastereomers.

PropertyValueSource
Molecular Formula C₁₅H₂₈[8]
Molecular Weight 208.38 g/mol [8]
CAS Number 54934-92-8 (trans), 54934-93-9 (cis)[8][9]
Proposed Research Areas and Methodologies
2.2.1 Specialty Solvent for High-Molecular-Weight Non-Polar Compounds

Scientific Rationale: The large, non-polar structure of 1-(Cyclohexylmethyl)-2-ethyl-cyclohexane suggests it could be an excellent solvent for other high-molecular-weight, non-polar materials such as waxes, certain polymers, and in the analysis of heavy crude oil fractions.[10][11] Its high boiling point makes it suitable for high-temperature applications.

Experimental Protocol: Evaluation of Solvency Power

  • Synthesis and Purification:

    • Propose a synthetic route, for example, starting from the alkylation of cyclohexanone enolate with cyclohexylmethyl bromide, followed by a Wittig reaction to introduce the ethyl group, and subsequent hydrogenation.

    • Purify the product via fractional distillation under reduced pressure.

    • Confirm the structure and purity using NMR and GC-MS.

  • Solubility Testing:

    • Determine the solubility of a range of high-molecular-weight solutes (e.g., polyethylene wax, heavy paraffin) at various temperatures.

    • Quantify solubility by preparing saturated solutions and determining the concentration of the solute gravimetrically after solvent evaporation.

  • Application in Gel Permeation Chromatography (GPC):

    • Evaluate its use as a mobile phase for the GPC analysis of high-molecular-weight polymers that have limited solubility in common GPC solvents like THF or toluene.

    • Compare the resolution and peak shapes obtained with the novel solvent to those from standard mobile phases.

2.2.2 Chiral Building Block via Asymmetric Synthesis

Scientific Rationale: The 1,2-disubstituted cyclohexane core contains chiral centers. Developing an asymmetric synthesis to access specific stereoisomers could yield valuable building blocks for the synthesis of complex natural products or pharmaceuticals. The conformational preference of the substituents will be critical for directing further reactions.

Experimental Protocol: Asymmetric Hydrogenation Approach

  • Synthesis of Prochiral Precursor:

    • Synthesize 1-(cyclohexylmethyl)-2-ethylidenecyclohexane, the unsaturated precursor, for example, through a Wittig reaction on 2-(cyclohexylmethyl)cyclohexanone.

  • Asymmetric Hydrogenation:

    • Screen a variety of chiral hydrogenation catalysts (e.g., Rh- or Ru-based catalysts with chiral phosphine ligands like BINAP) to effect the stereoselective reduction of the exocyclic double bond.

    • Analyze the product mixture using chiral GC or HPLC to determine the diastereomeric and enantiomeric excess.

  • Stereochemical Assignment:

    • Attempt to crystallize a derivative of the major stereoisomer for X-ray crystallographic analysis to definitively assign the absolute stereochemistry.

    • Alternatively, use advanced NMR techniques (e.g., NOESY) to determine the relative stereochemistry.

G cluster_synthesis Asymmetric Synthesis cluster_analysis Stereochemical Analysis A Prochiral Precursor Synthesis B Asymmetric Hydrogenation (Chiral Catalysts) A->B C Chiral GC/HPLC (ee, de determination) B->C Product Mixture D X-ray Crystallography / NMR (Absolute/Relative Stereochemistry) C->D

Caption: Workflow for the asymmetric synthesis and analysis of 1-(Cyclohexylmethyl)-2-ethyl-cyclohexane stereoisomers.

Conclusion and Future Outlook

The ambiguity inherent in the name "1-Cyclohexyl-2-ethyl-cyclohexane" underscores the importance of precise nomenclature in chemical research. However, it also provides an opportunity to explore the rich and varied potential of two distinct, high-molecular-weight hydrocarbons. 2-Ethyl-1,1'-bicyclohexyl stands out as a promising candidate for applications demanding thermal stability and ordered molecular packing, such as in advanced lubricants and liquid crystals. In contrast, the more flexible 1-(Cyclohexylmethyl)-2-ethyl-cyclohexane offers potential as a specialty solvent and as a target for asymmetric synthesis, yielding chiral building blocks for fine chemical production. The research pathways proposed in this guide, from synthetic protocols to performance evaluations, are designed to lay a robust foundation for unlocking the full potential of these intriguing molecules.

References

  • Bicyclohexyl. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

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  • Bicyclohexyl. (n.d.). Grokipedia. Retrieved February 19, 2026, from [Link]

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  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. (2023). Chemical Science, 14(36), 9849-9854. [Link]

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  • High molecular weight petroleum hydrocarbons differentially affect freshwater benthic macroinvertebrate assemblages. (2008). Environmental Toxicology and Chemistry, 27(5), 1077-1083. [Link]

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  • Chemical Properties of 1,1'-Bicyclohexyl, 2-ethyl-, trans- (CAS 50991-13-4). (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]

  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. (2023). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • cyclohexylidenecyclohexane. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • Dąbrowski, R., & Dziaduszek, J. (2016). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. ResearchGate. [Link]

  • 1,1'-Bicyclohexyl, 2-ethyl-, cis-. (n.d.). In NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

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  • Lubricants having alkyl cyclohexyl 1,2-dicarboxylates. (2010). Google Patents.
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  • Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (2015). World Journal of Chemical Education, 3(4), 81-88. [Link]

  • Organic Chemistry 3 – Exercise 1 – Conformational Analysis and Enolate Alkylation. (n.d.). McGill University. Retrieved February 19, 2026, from [Link]

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  • Bicyclohexyl (CAS 92-51-3). (n.d.). Palica Chem. Retrieved February 19, 2026, from [Link]

  • Thiadiazole derivatives as lubricant additives. (1990). Google Patents.
  • Controllable conformation and reactivity of bicyclic α-methylene cyclopentanones and their NF-κB pathway inhibitory activity. (2015). Organic & Biomolecular Chemistry, 13(16), 4694-4701. [Link]

  • cyclohexane and its functionally substituted derivatives. (n.d.). CABI Digital Library. Retrieved February 19, 2026, from [Link]

  • bicyclo[2.1.0]pent-2-ene. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved February 19, 2026, from [Link]

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  • (2-Methylcyclohexyl)methanethiol. (n.d.). In PubChem. Retrieved February 19, 2026, from [Link]

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Methodological & Application

Gas Chromatography Method for the Quantitative Analysis of 1-Cyclohexyl-2-ethyl-cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analytical Scientist

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of 1-Cyclohexyl-2-ethyl-cyclohexane using gas chromatography with flame ionization detection (GC-FID). The protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the identification and quantification of this non-polar, saturated hydrocarbon. The narrative explains the causality behind instrumental and sample preparation choices, ensuring the protocol is both scientifically sound and readily adaptable.

Introduction and Scientific Principles

1-Cyclohexyl-2-ethyl-cyclohexane is a saturated hydrocarbon that may be present as an impurity, a synthesis byproduct, or a specific target analyte in various chemical matrices. Accurate quantification is often critical for process control, purity assessment, and regulatory compliance. Gas chromatography (GC) is the premier analytical technique for such volatile and semi-volatile compounds.[1][2]

The core principle of this method relies on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inside of a capillary column.[2] For a non-polar analyte like 1-Cyclohexyl-2-ethyl-cyclohexane, the principle of "like dissolves like" dictates the selection of a non-polar stationary phase.[3][4] This ensures that the separation is primarily driven by the analyte's boiling point and its van der Waals interactions with the column, leading to predictable elution and sharp, symmetrical peaks.[4]

Detection is achieved using a Flame Ionization Detector (FID), which is highly sensitive to organic compounds containing carbon-hydrogen bonds. The FID offers a wide linear range and robust performance, making it ideal for the quantitative analysis of hydrocarbons.[5][6]

Experimental Workflow and Causality

The analytical process is a sequence of logical steps designed to ensure sample integrity, instrumental precision, and data accuracy. Each stage is critical for the success of the subsequent one.

GC_Analysis_Workflow SampleReceipt Sample Receipt & Initial Assessment SamplePrep Sample Preparation (Dilution in Hexane) SampleReceipt->SamplePrep InstrumentSetup GC-FID System Setup & Equilibration SamplePrep->InstrumentSetup Validation Method Validation (As Required) SamplePrep->Validation SST System Suitability Test (SST) InstrumentSetup->SST SST->InstrumentSetup If SST Fails Analysis Sample Injection & Chromatographic Run SST->Analysis If SST Passes DataProcessing Data Acquisition & Peak Integration Analysis->DataProcessing Quantification Quantification (External Standard Calibration) DataProcessing->Quantification Report Final Report Generation Quantification->Report

Caption: Overall workflow for the GC-FID analysis of 1-Cyclohexyl-2-ethyl-cyclohexane.

Detailed Protocols

Materials and Reagents
  • Analyte Standard: 1-Cyclohexyl-2-ethyl-cyclohexane (purity ≥98%)

  • Solvent: n-Hexane, GC grade or higher. Hexane is chosen for its non-polar nature, which ensures excellent solubility of the analyte, and its high volatility, which prevents interference with the chromatography.[7][8]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel), and compressed Air (FID oxidizer).

Sample and Standard Preparation Protocol

The goal of sample preparation is to dissolve the analyte in a suitable solvent to a concentration within the instrument's linear detection range.[8]

  • Primary Stock Standard (1000 µg/mL):

    • Accurately weigh 10 mg of 1-Cyclohexyl-2-ethyl-cyclohexane standard.

    • Quantitatively transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with n-Hexane. Mix thoroughly. This stock is the foundation for all further dilutions.

  • Calibration Standards (e.g., 1, 5, 10, 50, 100 µg/mL):

    • Perform serial dilutions from the primary stock standard using n-Hexane to prepare a minimum of five calibration levels. This range should bracket the expected concentration of the unknown samples.

  • Unknown Sample Preparation:

    • Based on the expected analyte concentration, accurately weigh the sample material and dissolve it in a known volume of n-Hexane to achieve a final concentration within the established calibration range.

    • For example, if the expected concentration is 0.1%, weigh 100 mg of the sample and dissolve it in 10 mL of n-Hexane to get a theoretical concentration of 100 µg/mL.

    • If samples contain particulates, they must be filtered through a 0.22 µm PTFE syringe filter to prevent clogging of the GC inlet and column.[9][10]

Gas Chromatography (GC-FID) Instrument Protocol

The instrument parameters are optimized to provide good resolution, symmetric peak shape, and a reasonable analysis time.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalent with FIDStandard, reliable instrumentation for hydrocarbon analysis.
Column DB-1 or HP-5 (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar stationary phase is essential for retaining the non-polar analyte. This column provides excellent resolution for a wide range of hydrocarbons.[11]
Inlet Split/SplitlessAllows for flexibility in sample concentration.
Inlet Temp 250 °CEnsures complete and rapid vaporization of the analyte and solvent without thermal degradation.[2]
Injection Mode Split (e.g., 50:1 ratio)A split injection is used for concentrated samples to prevent column overloading and ensure sharp peaks. The ratio can be adjusted based on sample concentration.
Injection Vol. 1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert, provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column to balance analysis speed and separation efficiency.
Oven Program Initial: 60°C (hold 2 min)Starts below the boiling point of hexane to focus the injection band.
Ramp: 15 °C/min to 280 °CA controlled ramp ensures separation from other potential components.
Hold: 5 min at 280 °CEnsures all components are eluted from the column before the next run.
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons.
Detector Temp 300 °CKept higher than the final oven temperature to prevent condensation of analytes in the detector.
H₂ Flow 30 mL/minOptimized for flame stability and sensitivity.
Air Flow 300 mL/minOptimized for flame stability and sensitivity.
Makeup Gas Nitrogen or Helium, 25 mL/minEnsures efficient transfer of column effluent to the flame.

A Self-Validating System: Method Validation Protocol

To ensure the trustworthiness of the results, the analytical method must be validated.[12][13] This process demonstrates that the method is suitable for its intended purpose. The core validation parameters are governed by guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[14]

Method_Validation_Logic Specificity Specificity ValidatedMethod Fit-for-Purpose Validated Method Specificity->ValidatedMethod Linearity Linearity & Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->ValidatedMethod Accuracy Accuracy (Recovery) Accuracy->ValidatedMethod Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Precision->ValidatedMethod LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Logical relationship of parameters for a self-validating analytical method.

Validation Experiments
ParameterProtocolAcceptance Criteria
Specificity Analyze a blank (hexane) and a placebo/matrix sample. Ensure no interfering peaks are present at the retention time of the analyte.[15]No significant interference at the analyte's retention time.
Linearity Inject the five calibration standards in triplicate. Plot a curve of average peak area vs. concentration and perform a linear regression.[14]Correlation coefficient (r²) ≥ 0.999.[16]
Accuracy Perform a recovery study by spiking a known matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate.[14]Mean recovery should be within 98-102%.[16]
Precision Repeatability: Inject one standard (e.g., 50 µg/mL) six consecutive times.[14]Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Repeatability: RSD ≤ 2.0%.Intermediate Precision: RSD ≤ 3.0%.[16]
Limit of Quantitation (LOQ) Determine the lowest concentration on the calibration curve that meets the accuracy and precision criteria. Can be estimated as the concentration with a signal-to-noise ratio of 10:1.[12]RSD at this concentration should be acceptable (e.g., ≤ 10%).
Robustness Systematically vary key method parameters (e.g., oven ramp rate ±1°C/min, column flow ±0.1 mL/min) and assess the impact on the results.[14]Results should remain unaffected by small, deliberate variations in method parameters.

References

  • Saturated Hydrocarbon Analysis (SHC). (n.d.). Alpha Analytical. Retrieved from [Link]

  • A Guide to GC Sample Preparation. (2025, January 16). ILT. Retrieved from [Link]

  • ASTM D6730-21: Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary (with Precolumn) High-Resolution Gas Chromatography. (2021). ASTM International. Retrieved from [Link]

  • GC Sample Prep Essentials: Nailing Solvents, Dilution & Injection. (2025, April 22). Axion Labs. Retrieved from [Link]

  • How to Detect Cyclohexane and Benzene Using GC-MS? (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics. Retrieved from [Link]

  • Petroleum Geochemistry Research Laboratory Method for Qualitative Analysis of Crude Oil and Rock Extracts by Gas Chromatography. (2020). U.S. Geological Survey. Retrieved from [Link]

  • On-line HPLC-GC-FID chromatograms of the saturated hydrocarbons isolated from extracts from polyethylene and polypropylene films. (n.d.). ResearchGate. Retrieved from [Link]

  • Sample Preparation – GC-FID. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. Retrieved from [Link]

  • Method Development and Validation of Gas Chromatography. (2025, November 24). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

  • ASTM D6730, Determination of Individual components in spark ignition engine fuels. (n.d.). SCION Instruments. Retrieved from [Link]

  • Analysis of Total Petroleum Hydrocarbons in Environmental Samples Using Ultra-Fast Gas Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Determination of Individual Components in Spark Ignition Engine Fuels by 100 Metre Capillary High Resolution Gas Chromatography. (2004, November 1). ASTM International. Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Polyoxyethylenated Cholesterol – Stationary Phases For Gas Chromatographic Packed Columns. (2015, August 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. Retrieved from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. Retrieved from [Link]

  • A Rapid Analysis Method for Determination of Hydrocarbon Types in Aviation Turbine Fuel by Gas Chromatography-Mass Spectrometry. (2024, October 23). ACS Publications. Retrieved from [Link]

  • Pragmatic Rules for GC Column Selection. (2015, February 1). LCGC International. Retrieved from [Link]

  • The Detailed Hydrocarbon Analysis of Individual Components in Oxygenated Gasoline with the DVLS DHA (ASTM D6730) Kit. (n.d.). Da Vinci Laboratory Solutions. Retrieved from [Link]

  • Stationary Phases in Gas Chromatography: Types and Key Insights. (2025, August 8). Phenomenex. Retrieved from [Link]

  • Determination of Individual Components in Spark Ignition Engine Fuels by 100–Metre Capillary (with Precolumn) High - Resolution Gas Chromatography. (2002, January 15). kelid1.ir. Retrieved from [Link]

  • 1-Cyclohexyl-2-cyclohexylidenethane. (n.d.). PubChem. Retrieved from [Link]

  • Capillary gas chromatographic determination of cyclohexanone and 2-ethyl-1-hexanol leached from solution administration sets. (1991). PubMed. Retrieved from [Link]

  • A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. (2014, July 14). ResearchGate. Retrieved from [Link]

  • Azeotropic composition for cyclohexane and ethanol from gas chromatography data. (2021, March 6). Chemistry LibreTexts. Retrieved from [Link]

  • Quality-Control Analytical Methods: Gas Chromatography. (n.d.). ARL Bio Pharma. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 1-Cyclohexyl-2-ethyl-cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry Fragmentation Analysis of 1-Cyclohexyl-2-ethyl-cyclohexane


 Naphthenes

Abstract

This application note details the Electron Ionization (EI) mass spectrometry fragmentation patterns of 1-Cyclohexyl-2-ethyl-cyclohexane (also known as 2-ethyl-1,1'-bicyclohexyl). As a saturated bicyclic naphthene (


), this molecule presents specific challenges in identification due to its isomeric similarity to other alkyl-bicyclohexyls and macrocyclic alkanes. This guide provides a validated GC-MS protocol, a mechanistic breakdown of ion formation, and diagnostic peak assignments to differentiate this structure from its isomers.

Introduction

Saturated cyclic hydrocarbons (naphthenes) are critical biomarkers in geochemical analysis and key components in advanced aviation fuels and synthetic lubricants. 1-Cyclohexyl-2-ethyl-cyclohexane consists of two cyclohexane rings linked by a single C-C bond, with an ethyl substituent at the ortho position of one ring.

Accurate identification requires understanding the competition between side-chain cleavage (loss of ethyl) and inter-ring cleavage. Unlike linear alkanes, the fragmentation of substituted bicyclohexyls is driven by the stability of the secondary carbocations formed upon ring separation.

Experimental Protocol

Sample Preparation
  • Solvent: n-Hexane (HPLC Grade) or Dichloromethane.

  • Concentration: 10 µg/mL (10 ppm) for scan mode; 1 µg/mL for SIM.

  • Vial: Silanized glass vials to prevent surface adsorption of non-polar analytes.

GC-MS Instrument Conditions

This protocol is optimized for the separation of


 isomers using a standard non-polar capillary column.
ParameterSettingRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µmStandard phase for non-polar hydrocarbon separation.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 280°CEnsures rapid volatilization of

(BP ~270°C).
Injection Splitless (1 µL), purge on at 1.0 minMaximizes sensitivity for trace analysis.
Oven Program 60°C (1 min) → 15°C/min → 300°C (5 min)Rapid ramp prevents peak broadening of high boilers.
Transfer Line 280°CPrevents condensation between GC and MS.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization energy for library matching.
Scan Range m/z 35 – 350Covers low mass fragments and molecular ion.

Results & Discussion: Fragmentation Mechanisms

The mass spectrum of 1-Cyclohexyl-2-ethyl-cyclohexane is characterized by a weak molecular ion and dominant fragments resulting from bond cleavages at the branching points.

The Molecular Ion ( )[1][2]
  • m/z 194 (

    
    ):  The molecular ion is visible but typically of low intensity (<5% relative abundance). The branching at the inter-ring bond and the ethyl group destabilizes the molecular ion, promoting rapid fragmentation.
    
Primary Fragmentation Pathways

The fragmentation is driven by the stability of the resulting carbocations. Two main pathways compete:

  • Inter-Ring Cleavage (Dominant Pathway): The bond connecting the two cyclohexane rings is sterically strained and chemically labile. Cleavage here yields two possible ion-radical pairs:

    • Path A: Formation of the Cyclohexyl cation (m/z 83) . This is often the Base Peak (100%) due to the stability of the secondary carbocation and the statistical probability of charge retention on the unsubstituted ring.

    • Path B: Formation of the 2-Ethylcyclohexyl cation (m/z 111) . This ion is also significant but usually less intense than m/z 83.

  • Side-Chain Cleavage (Diagnostic Pathway):

    • Loss of Ethyl Group (

      
      ):  Cleavage of the ethyl group yields the [1,1'-bicyclohexyl]-2-yl cation (m/z 165) . This peak is diagnostic for the presence of an ethyl group versus dimethyl substitution.
      
Secondary Fragmentation

The primary cyclohexyl ions (m/z 83 and 111) undergo further ring opening and alkene loss (Retro-Diel-Alder-like fragmentation):

  • m/z 83

    
     m/z 55 (
    
    
    
    ) +
    
    
    :
    Loss of ethene from the ring.
  • m/z 55

    
     m/z 41 (
    
    
    
    ):
    Formation of the allyl cation.
Summary of Diagnostic Ions
m/zIon CompositionOrigin / MechanismRelative Abundance (Approx)
194

Molecular Ion (Parent)Weak (< 5%)
165

Loss of Ethyl radical (

)
Medium (20-40%)
111

2-Ethylcyclohexyl cation (Inter-ring cleavage)High (50-80%)
83

Cyclohexyl cation (Inter-ring cleavage)Base Peak (100%)
55

Ring fragmentation (Loss of

from m/z 83)
High (60-80%)
41

Allyl cationHigh (50-70%)

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic causality between the molecular structure and the observed mass spectral peaks.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 194 [C14H26]+. Frag_165 Ethyl Loss m/z 165 [M - C2H5]+ M_Ion->Frag_165 - C2H5• (29 Da) Frag_111 2-Ethylcyclohexyl Cation m/z 111 [C8H15]+ M_Ion->Frag_111 Inter-ring Cleavage - Cyclohexyl Radical Frag_83 Cyclohexyl Cation m/z 83 (Base Peak) [C6H11]+ M_Ion->Frag_83 Inter-ring Cleavage - 2-Ethylcyclohexyl Radical Frag_111->Frag_83 - C2H4 (Rearrangement) Frag_55 Ring Fragment m/z 55 [C4H7]+ Frag_83->Frag_55 - C2H4 (28 Da) Frag_41 Allyl Cation m/z 41 [C3H5]+ Frag_55->Frag_41 - CH2

Figure 1: Mechanistic fragmentation pathway of 1-Cyclohexyl-2-ethyl-cyclohexane showing primary bond cleavages and secondary ring degradations.[1]

Analytical Workflow Diagram

Workflow Sample Sample (Naphthenic Mix) Prep Dilution (Hexane, 10 ppm) Sample->Prep GC GC Separation (DB-5ms, 300°C Ramp) Prep->GC Ionization Ionization (EI, 70 eV) GC->Ionization Detection MS Detection (Scan m/z 35-350) Ionization->Detection Analysis Data Analysis (Extract Ion m/z 83, 165) Detection->Analysis

Figure 2: Step-by-step analytical workflow for the isolation and identification of alkyl-bicyclohexyls.

References

  • NIST Mass Spectrometry Data Center. "1,1'-Bicyclohexyl, 2-ethyl-, cis- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]

  • PubChem. "1,1'-Bicyclohexyl, 2-ethyl-, cis- (Compound)."[2] National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Shimadzu Corporation. "GCMS-QP2020 NX Application Data: Analysis of Jet Fuel." Shimadzu Application News. [Link]

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Troubleshooting & Optimization

Resolving co-eluting peaks in GC analysis of 1-Cyclohexyl-2-ethyl-cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Topic: Resolving Co-eluting Peaks in High-Density Cycloalkane Analysis

Diagnostic Triage: Is it Co-elution or Overload?

User Question: "I see a single, broad peak where I expect two isomers of 1-Cyclohexyl-2-ethyl-cyclohexane. How do I know if they are co-eluting or if I just overloaded the column?"

Technical Response: Before altering your method, you must distinguish between thermodynamic co-elution (loss of resolution) and kinetic saturation (column overload). 1-Cyclohexyl-2-ethyl-cyclohexane is a C14 hydrocarbon with significant hydrophobic volume. On standard thin-film capillary columns (e.g., 0.25 µm), it is easy to exceed the stationary phase capacity.

The Self-Validating Test (10:1 Dilution Protocol):

  • Run A: Inject your sample at the current concentration.

  • Run B: Dilute the sample 1:10 with a volatile solvent (e.g., n-Hexane or Dichloromethane).

  • Compare:

    • Scenario 1 (Overload): The peak in Run B shifts to a later retention time and becomes significantly sharper/symmetrical compared to Run A. Action: Increase Split Ratio.

    • Scenario 2 (Co-elution): The peak in Run B retains the same shape and retention time, or shows a "shoulder" that was previously hidden. Action: Proceed to Method Optimization.

Mechanistic Insight: Overloaded peaks typically "front" (shark-fin shape) because the analyte concentration in the stationary phase modifies the partition coefficient (


), effectively acting as its own stationary phase. This accelerates the elution of the concentrated band center [1].

The Chemistry of Separation: Geometric Isomerism

User Question: "I am using a standard DB-5ms column. Why can't I separate the cis- and trans- isomers?"

Technical Response: Standard 5% phenyl-arylene columns (like DB-5 or Rtx-5) separate primarily based on dispersive forces (boiling point) and weak induced-dipole interactions. The boiling point difference between cis- and trans-1-Cyclohexyl-2-ethyl-cyclohexane is negligible (< 1-2 °C).

To resolve them, you need Shape Selectivity . The trans isomer generally adopts a flatter, more planar conformation (diequatorial), while the cis isomer is more globular (axial-equatorial).

Recommended Stationary Phase Switch:

Column ClassPhase CompositionMechanismSuitability
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1)Boiling PointLow. Likely co-elution.
Mid-Polar 35% or 50% Phenyl (e.g., DB-35, Rtx-50)Pi-Pi InteractionMedium. Improved selectivity for ring conformers.
Shape Selective Liquid Crystal / Polymeric Molecular GeometryHigh. specifically targets planar vs. globular shapes.
Polar PEG (Wax)Dipole-DipoleMedium/High. Good separation but lower thermal stability (limit ~250°C).

Critical Protocol: If you cannot switch columns, you must optimize the Carrier Gas Velocity to operate at the Minimum Theoretical Plate Height (HETP) as defined by the Van Deemter equation.

Workflow Visualization: Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving your co-elution issue.

G Start Problem: Co-eluting Peaks DilutionTest Step 1: 1:10 Dilution Test Start->DilutionTest CheckShape Check Peak Symmetry DilutionTest->CheckShape Overload Diagnosis: Column Overload (Fronting Peaks) CheckShape->Overload Peak Shifts/Sharpens TrueCoelution Diagnosis: Thermodynamic Co-elution (Symmetrical merged peak) CheckShape->TrueCoelution No Shape Change FixOverload Action: Increase Split Ratio or Dilute Sample Overload->FixOverload OptimizeTemp Step 2: Flatten Thermal Ramp (Isothermal hold near elution) TrueCoelution->OptimizeTemp CheckRes Resolution (Rs) > 1.5? OptimizeTemp->CheckRes Success Success: Method Validated CheckRes->Success Yes ChangePhase Step 3: Change Stationary Phase (Select for Shape/Polarity) CheckRes->ChangePhase No MSDeconv Step 4: Spectral Deconvolution (If physical separation fails) ChangePhase->MSDeconv Still Co-eluting

Caption: Logical workflow for diagnosing and resolving co-elution in cycloalkane analysis.

Method Optimization Protocol: The "Flattened Ramp"

User Question: "I'm using a standard 10°C/min ramp. How should I adjust the temperature program to separate these isomers?"

Technical Response: Cycloalkane isomers require maximum interaction time with the stationary phase exactly when they are partitioning. A continuous fast ramp forces them through the column too quickly during the critical separation window.

The "Focused Isothermal" Protocol:

  • Determine Elution Temperature (

    
    ):  Run a scouting gradient (e.g., 10°C/min) and note the temperature at which the co-eluting peak emerges (e.g., 180°C).
    
  • Calculate Hold Temperature: Subtract 20°C from

    
     (e.g., 160°C).
    
  • Program the New Method:

StepRate (°C/min)Temperature (°C)Hold Time (min)Purpose
1 -601.0Solvent focusing
2 20160 (

)
0Rapid approach to critical zone
3 1.5 190 0 High-resolution separation window
4 303005.0Column bake-out

Why this works: The slow ramp (1.5°C/min) increases the effective plate number (


)  specifically for the isomers, maximizing the resolution equation's efficiency term without extending the run time for non-critical components [2].

Advanced Troubleshooting: MS Spectral Deconvolution

User Question: "I've tried everything, but the peaks are still partially merged (


). Can I still quantify them?"

Technical Response: Yes, provided you are using a Mass Spectrometer (MS) and the isomers have distinct fragmentation patterns. While stereoisomers often share similar mass spectra, the ratio of ion abundances usually differs due to the stability of the molecular ion or specific fragment loss pathways (e.g., loss of the ethyl group).

Deconvolution Workflow:

  • Extract Ion Chromatograms (EIC): Do not rely on the Total Ion Chromatogram (TIC).

  • Identify Unique/Ratio Ions:

    • Look for the molecular ion (

      
      ) vs. the base peak (likely 
      
      
      
      83 or 97 for cyclohexyl rings).
    • Trans isomers often show a higher abundance of the molecular ion due to higher thermodynamic stability compared to cis isomers [3].

  • Mathematical Resolution: Use AMDIS (Automated Mass Spectral Deconvolution and Identification System) or vendor-specific software to mathematically separate the signal contribution of each isomer based on ion ratio skew across the peak width [4].

References

  • Restek Corporation. (2018).[1] GC Troubleshooting—Carryover and Ghost Peaks. Restek Resource Hub. [Link]

  • Agilent Technologies.[2] (2009).[2] Practical Steps in GC Troubleshooting. Agilent Technical Library. [Link]

  • National Institute of Standards and Technology (NIST).[3] (2023).[4] Cyclohexane, 1-(cyclohexylmethyl)-2-ethyl-, trans- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Axion Labs. (2021). Co-Elution: The Achilles' Heel of Chromatography. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 1-Cyclohexyl-2-ethyl-cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced NMR interpretation. This guide is designed for researchers, scientists, and drug development professionals who are encountering the challenges of analyzing complex molecules like 1-Cyclohexyl-2-ethyl-cyclohexane. The principles and troubleshooting steps outlined here provide a robust framework for elucidating the structure and stereochemistry of similarly complex saturated ring systems.

The structure of 1-Cyclohexyl-2-ethyl-cyclohexane presents a significant analytical challenge due to the presence of multiple stereocenters, diastereomers (cis and trans), and dynamic conformational equilibria (chair flips). This complexity manifests in the NMR spectrum as extensive signal overlap and potentially broad peaks, making a simple 1D ¹H NMR spectrum nearly impossible to interpret directly. This guide will walk you through a logical, step-by-step approach to deconstruct these complex spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: Why is the ¹H NMR spectrum of my 1-Cyclohexyl-2-ethyl-cyclohexane sample so broad and complex?

Answer:

The complexity of your spectrum arises from several overlapping phenomena inherent to the molecule's structure:

  • Diastereomers: The molecule has two chiral centers at C1 and C2 of the ethyl-substituted ring. This gives rise to two diastereomers: cis and trans. These are distinct chemical compounds and will have separate, albeit likely overlapping, sets of NMR signals.

  • Conformational Dynamics (Ring Flipping): At room temperature, cyclohexane rings are in a state of rapid "chair-chair" interconversion, often called a ring flip.[1][2][3] During this process, axial substituents become equatorial and vice versa.[3] This rapid exchange (on the order of 10⁵ times per second) is often faster than the NMR timescale, leading to the spectrometer detecting a time-averaged signal for the axial and equatorial protons.[1][2] If the rate of this exchange is in an intermediate regime relative to the NMR frequency, it can lead to significant peak broadening.[4][5]

  • Signal Overlap: You have two cyclohexane rings and an ethyl group, resulting in a large number of chemically similar C-H bonds. The signals for all these protons, particularly those within the saturated ring systems, will fall into a narrow region of the ¹H NMR spectrum (typically 0.8 - 2.0 ppm), leading to severe signal overlap.[6]

Question 2: My signals are just a broad, unresolved "hump." How can I resolve individual proton signals?

Answer:

To resolve the broad signals caused by rapid conformational exchange, you need to slow down the ring-flipping process. This is achieved through Variable-Temperature (VT) NMR spectroscopy .

By lowering the temperature of the sample, you can decrease the rate of the chair-chair interconversion.[4] As the rate of exchange slows, you will pass through the "coalescence temperature," where the peak broadening is maximal.[4] Upon further cooling, the exchange becomes slow enough on the NMR timescale that the spectrometer can distinguish between the distinct axial and equatorial protons of each conformer.[2][4] This results in the broad "hump" resolving into a series of sharp, well-defined peaks for each conformer present.

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent with a low freezing point, such as deuterated toluene (toluene-d8, F.P. -95°C) or deuterated methanol (methanol-d4, F.P. -98°C).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K or 25°C) to serve as a baseline.

  • Cooling and Equilibration: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identify Coalescence: Observe the changes in the spectrum. You will notice significant broadening of the signals as you approach the coalescence temperature.

  • Acquire Low-Temperature Spectrum: Continue to cool the sample until the broad signals resolve into sharp peaks. For cyclohexane derivatives, this "slow-exchange regime" is often reached at temperatures below -60°C.[2][4] A temperature of around -80°C to -90°C is a good target.[4]

  • Data Analysis: The resulting low-temperature spectrum will show distinct signals for the axial and equatorial protons of the major conformer(s) of both the cis and trans isomers.

Question 3: Now that I have sharp signals at low temperature, how can I determine the stereochemistry (cis vs. trans)?

Answer:

Determining the stereochemistry requires identifying which protons are close to each other in space. This is accomplished using a 2D NMR technique called Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) . These experiments detect correlations between protons that are spatially close, regardless of whether they are connected through bonds.

For 1,2-disubstituted cyclohexanes, the key is to look for correlations between the protons on the substituent-bearing carbons (C1 and C2) and other protons on the ring.

  • For the cis isomer: In its most stable chair conformation (likely with the bulky cyclohexyl group equatorial), the proton at C1 and the proton at C2 will have an axial-equatorial or equatorial-axial relationship. Critically, you would expect to see a NOE between the axial proton at C1 and the axial protons at C3 and C5.[7]

  • For the trans isomer: In its most stable diequatorial conformation, the protons at C1 and C2 are both axial. You would expect to see a strong NOE between these two protons. In the diaxial conformation, you would observe NOEs between the axial substituents and the other axial protons on the same side of the ring.

Caption: Workflow for NOESY/ROESY analysis.

Question 4: How do I assign all the individual proton and carbon signals in this complex spectrum?

Answer:

Even with a resolved low-temperature spectrum, unambiguous assignment requires a suite of 2D NMR experiments. These experiments spread the information across two frequency dimensions, resolving overlap and revealing connectivity.[8][9][10]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse experiment for identifying which protons are coupled to each other (typically through 2 or 3 bonds).[11] It will allow you to trace out the spin systems within each cyclohexane ring and the ethyl group. For example, you can "walk" around a ring from one proton to its neighbors.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[11] This is invaluable for assigning carbon signals and for distinguishing between CH (methine) and CH₂ (methylene) groups based on their proton attachments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2 or 3). It is crucial for piecing together the different fragments of the molecule. For instance, you can use HMBC to confirm the connection between the ethyl group and the cyclohexane ring, and the connection between the two cyclohexane rings.

Caption: 2D NMR assignment workflow.

Question 5: What are the expected coupling constants (J-values) and how can they help my assignment?

Answer:

In a rigid chair conformation (achieved at low temperature), the vicinal (³J) proton-proton coupling constants are highly dependent on the dihedral angle between the protons, a relationship described by the Karplus curve.[12] This provides a powerful tool for distinguishing between axial and equatorial protons.

Coupling TypeDihedral Angle (approx.)Typical ³JHH Value (Hz)
Axial-Axial (³Jaa) ~180°Large: 9 - 12 Hz[7]
Axial-Equatorial (³Jae) ~60°Small: 3 - 4 Hz[7]
Equatorial-Equatorial (³Jee) ~60°Small: 3 - 4 Hz[7]

By measuring the coupling constants from your high-resolution, low-temperature ¹H spectrum, you can confidently assign the orientation of the protons. A proton signal that appears as a triplet of triplets or a doublet of doublets with at least one large coupling constant (~10 Hz) is characteristic of an axial proton coupled to one adjacent axial proton and one or more equatorial protons.

Question 6: How do the substituents (ethyl and cyclohexyl) affect the conformation of the ring?

Answer:

Substituents on a cyclohexane ring have a preference for the more spacious equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.[13][14] The energetic cost of a substituent occupying an axial position is known as its "A-value."[13][14] Larger A-values indicate a stronger preference for the equatorial position.[13][15]

SubstituentA-Value (kcal/mol)
Ethyl~1.79[13]
Cyclohexyl~2.2[16]

Since the cyclohexyl group has a slightly larger A-value than the ethyl group, it has a stronger preference for the equatorial position. Therefore, the most stable conformation for both the cis and trans isomers will be the one where the cyclohexyl group is equatorial. This can be used as a starting point for your structural analysis.

References

  • Oreate AI Blog. (2026, February 3). Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques.
  • Oxford University Press. (n.d.).
  • Unknown. (n.d.). 2D NMR Introduction.
  • YouTube. (2020, December 4).
  • OPENPUB Global Publisher. (2025, January 11). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy)
  • JoVE. (2024, December 5).
  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
  • sikhcom.net. (n.d.).
  • Canadian Science Publishing. (n.d.). Conformational analysis of 1,4-disubstituted cyclohexanes.
  • auremn. (n.d.).
  • ScienceDirect. (2025, August 10).
  • PMC. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.
  • PMC. (2021, November 9).
  • University of Liverpool. (2025, May 27). The ring inversion (flipping) of cyclohexane.
  • ResearchGate. (2019, August 27). (PDF) Ring inversion in cyclohexane: a textbook example.
  • JoVE. (2024, December 5). Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution.
  • Wikipedia. (n.d.). Ring flip.
  • KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I.
  • Unknown. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
  • Wikipedia. (n.d.). A value.
  • YouTube. (2024, September 8).
  • Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents.
  • Reddit. (2016, February 17). NMR: relating coupling constants and major product.
  • ResearchGate. (n.d.). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy.
  • Unknown. (n.d.). Table of A-Values.
  • Unacademy. (n.d.).
  • Organic Chemistry. (n.d.).
  • Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes.
  • Emery Pharma. (2018, April 2).
  • Chemistry Stack Exchange. (2020, September 1). How to identify cis and trans forms of cyclohexane.
  • YouTube. (2015, April 5). Determining cis/trans on cyclohexanes.
  • Chemguide. (2016, March 15). high resolution nuclear magnetic resonance (nmr) spectra.
  • Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes.
  • YouTube. (2021, October 19). Conformations of 1,2- disubstituted cyclohexanes.
  • Chemistry Steps. (2025, August 10). Cis and Trans Isomers.

Sources

Optimization of reaction conditions for 1-Cyclohexyl-2-ethyl-cyclohexane production

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization & Troubleshooting for the Catalytic Hydrogenation of 2-Ethylbiphenyl Ticket ID: CHEM-APP-8821 Assigned Specialist: Senior Application Scientist, Process Catalysis Unit

Executive Summary & Reaction Architecture

You are attempting to synthesize 1-cyclohexyl-2-ethyl-cyclohexane (also known as 2-ethylbicyclohexyl). This molecule is a critical component in high-traction fluids and specialized lubricants due to its high coefficient of traction and thermal stability.

The Challenge: The synthesis involves the complete saturation of 2-ethylbiphenyl . The presence of the ethyl group at the ortho position creates significant steric hindrance, making the hydrogenation of the second aromatic ring kinetically difficult. Standard conditions for unhindered biphenyls often fail here, leading to partially hydrogenated intermediates (e.g., 1-phenyl-2-ethylcyclohexane) or ring-opening byproducts.

Reaction Pathway Visualization

The following diagram illustrates the stepwise hydrogenation and potential failure points.

ReactionPathway Start 2-Ethylbiphenyl (Precursor) Inter Intermediate: (2-Ethylcyclohexyl)benzene Start->Inter + 3 H2 Fast Step Product Target: 1-Cyclohexyl-2-ethyl-cyclohexane Inter->Product + 3 H2 Slow Step (Steric Hindrance) Requires High P/T Side1 Side Product: Ethylcyclohexane + Cyclohexane (Cracking/Hydrogenolysis) Inter->Side1 Excessive T (>220°C) Acidic Support

Figure 1: Stepwise hydrogenation pathway showing the kinetic bottleneck at the intermediate stage and potential cracking pathways.

The "Golden Batch" Protocol

Based on industrial optimization for hindered aromatics, the following conditions provide the highest yield (>98%) with minimal ring opening.

Recommended Operating Parameters
ParameterSpecificationTechnical Rationale
Precursor 2-EthylbiphenylPurity >99% (Sulfur < 5 ppm is critical to prevent catalyst poisoning).
Catalyst 5% Ru/Al₂O₃ (Ruthenium on Alumina)Why Ru? Unlike Pd, Ru minimizes hydrogenolysis (C-C bond breaking) at the high temperatures required to overcome steric hindrance [1]. Alumina is preferred over Carbon for mechanical stability in stirred reactors.
Loading 0.5 - 2.0 wt% (dry basis)Higher loading compensates for the slow kinetics of the second ring saturation.
Pressure 70 - 100 bar (1000 - 1450 psi) High H₂ pressure is non-negotiable to drive the reaction equilibrium toward the saturated product and increase H₂ concentration on the catalyst surface [2].
Temperature 160°C - 190°C Below 160°C: Reaction stalls at the intermediate. Above 200°C: Risk of cracking (forming ethylcyclohexane).
Solvent Neat (Solvent-free) or CyclohexaneSolvent-free is preferred for throughput. If viscosity is an issue, use cyclohexane. Avoid alcohols if product separation is difficult.
Agitation >1000 RPM (Gas-inducing impeller)The reaction is mass-transfer limited . You must maximize the gas-liquid interfacial area [3].

Troubleshooting Guide (Root Cause Analysis)

Use this section to diagnose specific failures in your experimental runs.

Scenario A: "The reaction stopped halfway. NMR shows aromatic protons remaining."

Diagnosis: You have likely formed the intermediate (2-ethylcyclohexyl)benzene but failed to saturate the second ring.

  • Root Cause 1: Steric Hindrance. The ethyl group blocks the catalyst from approaching the remaining phenyl ring flatly.

    • Fix: Increase Temperature to 180°C . The second step has a higher activation energy.

  • Root Cause 2: Catalyst Poisoning. Did you use a sulfur-containing seal or low-grade precursor?

    • Fix: Submit precursor for trace Sulfur analysis. If S > 10ppm, treat feed with activated nickel or use a sulfur-tolerant catalyst (e.g., sulfided Ni-Mo, though this requires different conditions).

  • Root Cause 3: Water Accumulation. If using an oxide support (Al₂O₃), water produced from trace oxidation or wet solvent can block active sites.

    • Fix: Dry the solvent and precursor over molecular sieves (3Å) before loading.

Scenario B: "Yield is low, and I see light byproducts (Ethylcyclohexane)."

Diagnosis: Hydrogenolysis (Cracking). You are breaking the C-C bond connecting the two rings.

  • Root Cause 1: Temperature Runaway.

    • Fix: Check your exotherm control. The hydrogenation of the first ring is highly exothermic (~200 kJ/mol). If the internal temperature spikes >220°C, cracking occurs. Use a ramped temperature profile: Hold at 120°C for 1 hour, then ramp to 180°C.

  • Root Cause 2: Acidic Support. Acidic supports promote cracking.

    • Fix: Switch from acidic Al₂O₃ or Zeolites to a neutral support like Carbon or BaSO₄, or wash the catalyst with dilute base.

Scenario C: "The viscosity of the product is off (Incorrect Cis/Trans Ratio)."

Diagnosis: Isomer distribution issue. The cis isomer (boiling point ~265°C) and trans isomer (boiling point ~268°C) have different rheological properties.

  • Mechanism: Cis isomers are generally the kinetic products; trans isomers are thermodynamic.

    • To maximize Cis: Lower the temperature (140-150°C) and use Rhodium (Rh) catalysts if budget permits.

    • To maximize Trans: Run at higher temperatures (190°C+) or extended reaction times to allow isomerization.

Diagnostic Logic Tree

Follow this flow to resolve stalled reactions.

Troubleshooting Start Problem Detected CheckConv Check Conversion (GC/NMR) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv Start Material Remains StuckInter Stuck at Intermediate (Mono-aromatic) CheckConv->StuckInter One Ring Sat. HighByprod High Byproducts (Cracking) CheckConv->HighByprod Light Ends Detected Poison Check Poisons (S, N, CO) Replace Catalyst LowConv->Poison MassTransfer Increase Stirring/H2 Pressure LowConv->MassTransfer TempBoost Increase Temp to 180°C (Overcome Sterics) StuckInter->TempBoost ChangeCat Switch to Ru or Rh (Better for hindered rings) StuckInter->ChangeCat LowerTemp Reduce Temp <180°C HighByprod->LowerTemp NeutralSupport Switch to Neutral Support (C or BaSO4) HighByprod->NeutralSupport

Figure 2: Decision matrix for optimizing reaction parameters based on analytical feedback.

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel instead of Ruthenium? A: Yes, but with caveats. Raney Nickel is significantly cheaper but less active for the second ring hydrogenation due to the steric hindrance of the ethyl group. To achieve comparable results, you must increase the catalyst loading to 5-10 wt% and operate at the upper limits of pressure (100 bar) [4].

Q: Why is the pressure requirement so high? A: The reaction involves a volume contraction (1 mole gas + 3 moles H₂


 1 mole liquid). Le Chatelier’s principle dictates that high pressure favors the product. Furthermore, hydrogen solubility in organic liquids is low; high pressure ensures sufficient H₂ concentration at the catalyst surface to prevent "hydrogen starvation," which leads to catalyst coking.

Q: My autoclave is rated for 200°C but I am seeing pressure drops stop. Is the reaction done? A: Not necessarily. A cessation of pressure drop indicates that H₂ consumption has stopped. This could mean completion, OR it could mean the catalyst has deactivated. Always verify with an aliquot analysis (GC-MS). If the intermediate persists, you need to "re-fire" the reaction: cool down, vent, purge byproducts, and potentially add fresh catalyst.

Q: How do I remove the Ruthenium catalyst after the reaction? A: Ru/Al₂O₃ is heterogeneous. Simple filtration through a Celite pad or a 0.45µm PTFE membrane is sufficient. Safety Warning: The spent catalyst may be pyrophoric (ignites in air) due to adsorbed hydrogen. Keep the filter cake wet with water or solvent during disposal.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Maegawa, T., et al. (2007). "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry – A European Journal.

  • Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker.
  • PubChem. (n.d.). "1-Cyclohexyl-2-ethylcyclohexane Compound Summary." National Center for Biotechnology Information.

How to remove impurities from 1-Cyclohexyl-2-ethyl-cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the purification of 1-Cyclohexyl-2-ethyl-cyclohexane (also known as 2-ethyl-1,1'-bicyclohexyl).[1][2][3][4] This saturated C14 hydrocarbon is frequently employed as a high-performance traction fluid, a specialized non-polar solvent, or a reference standard in hydrocarbon analysis.[1][2][3]

Its synthesis—typically via the hydrogenation of 1-cyclohexyl-2-ethylbenzene—often leaves specific impurity classes that require targeted removal strategies.[1][2][3][4]

Part 1: Impurity Profile & Diagnostic Strategy

Before initiating purification, you must characterize the contaminant profile. The three most common impurity classes in this matrix are detailed below.

Table 1: Common Impurities in 1-Cyclohexyl-2-ethyl-cyclohexane

Impurity ClassOriginDetection MethodRemoval Strategy
Aromatic Precursors (e.g., 1-cyclohexyl-2-ethylbenzene)Incomplete hydrogenation during synthesis.[1][2][3][4]UV-Vis Spectroscopy (Absorbance @ 254–280 nm) or HPLC-UV.[1][2][3][4]Sulfuric Acid Wash or Silica Gel Adsorption.[2][3][4]
Stereoisomers (Cis/Trans mixtures)Thermodynamic distribution during ring formation.[2][3][4]GC-FID (Split peaks) or NMR.[1][2][3][4]High-Efficiency Fractional Distillation.[1][2][3][4]
Oxidation Products (Peroxides, Ketones)Air exposure over time (auto-oxidation).[1][2][3][4]KI Starch Test (Peroxides) or IR (Carbonyl stretch @ ~1700 cm⁻¹).Activated Alumina or Sodium Reflux.[2][3][4]

Part 2: Core Purification Protocols

Protocol A: Removal of Aromatic Impurities (Oleum Washing)

Target: Removal of UV-active aromatic rings (e.g., unreacted phenyl groups).[1]

Mechanism: Concentrated sulfuric acid sulfonates aromatic rings, rendering them highly polar and water-soluble, while the saturated cyclohexane rings remain unreactive and non-polar.

Step-by-Step Methodology:

  • Preparation: Dilute the crude 1-Cyclohexyl-2-ethyl-cyclohexane with an equal volume of high-purity n-hexane (to reduce viscosity).

  • Acid Wash: Transfer to a separatory funnel. Add concentrated H₂SO₄ (98%) at a ratio of 1:10 (Acid:Organic phase).[3][4]

  • Agitation: Shake vigorously for 5 minutes. Vent frequently.

    • Observation: The acid layer (bottom) will turn yellow/brown as it extracts sulfonated aromatics.[3][4]

  • Separation: Drain the acid layer.[2][3][4] Repeat steps 2-3 until the acid layer remains colorless.[1][2][3][4]

  • Neutralization: Wash the organic phase sequentially with:

    • Distilled Water (2x)

    • 10% NaHCO₃ or 5% NaOH (to neutralize residual acid)[1][4]

    • Brine (saturated NaCl)[1][4]

  • Drying: Dry over anhydrous MgSO₄ for 30 minutes. Filter.

  • Solvent Removal: Remove n-hexane via rotary evaporation.[1][2][3][4]

Expert Insight: For spectroscopic grade purity (UV cutoff < 210 nm), follow this with a pass through a column of activated silica gel (Grade 62, 60-200 mesh) activated at 120°C.

Protocol B: Stereoisomer Enrichment (Fractional Distillation)

Target: Separation of cis- and trans- isomers.[1][2][3][4][5]

Mechanism: The trans-isomer of 1,2-disubstituted cyclohexanes is generally more thermodynamically stable and possesses a slightly lower boiling point than the cis-isomer due to conformational energy differences (equatorial-equatorial vs. axial-equatorial positioning).[1][2][3][4]

Setup Requirements:

  • Column: Vacuum jacketed Vigreux column or Spinning Band Distillation column (minimum 20 theoretical plates).

  • Pressure: Reduced pressure (< 10 mmHg) is essential to prevent thermal cracking at the high boiling points involved (>260°C at atm).[3][4]

Workflow:

  • Establish a vacuum of 1–5 mmHg.[2][3][4]

  • Heat the pot slowly. The trans-isomer will typically enrich in the earlier fractions.[1][2][3][4]

  • Collect fractions with a reflux ratio of 10:1 (Reflux:Takeoff).

  • Analyze fractions via GC-FID to confirm isomer ratio.[1][2][3][4]

Part 3: Troubleshooting & FAQs

Q1: My GC chromatogram shows a "doublet" peak that I cannot remove. What is this?

A: This is almost certainly the cis/trans isomer pair .[4][6] Because 1-Cyclohexyl-2-ethyl-cyclohexane has two chiral centers on the ethyl-substituted ring, it exists as geometric isomers.[1][2][3][4] Standard flash chromatography will not separate these.[2][3][4]

  • Solution: If your application requires a single isomer, you must use high-efficiency fractional distillation (Protocol B).[1][2][3][4] Note that for many lubricant applications, the mixture is preferred to prevent crystallization at low temperatures.

Q2: The liquid has a faint yellow tint.[3][4] Is it degraded?

A: Pure saturated hydrocarbons are water-white.[1][2][3][4] Yellowing indicates oxidation (ketone formation) or aromatic contamination .[2][3][4]

  • Diagnostic: Run a UV-Vis scan.[1][2][3][4] If there are peaks >250 nm, it is aromatic contamination.[2][3][4][7] If the UV is clean but the color persists, it is likely oligomeric oxidation products.

  • Fix: Pass the liquid through a plug of Activated Alumina (Basic) .[4] This acts as a scavenger for polar oxidation products and will restore the clear appearance.[4]

Q3: I am seeing high background noise in my UV experiments.

A: You likely have trace 1-cyclohexyl-2-ethylbenzene .[1][2][3][4] Even <100 ppm of aromatic impurity can saturate a UV detector.[2][3][4]

  • Fix: Perform the Sulfuric Acid Wash (Protocol A) .[3][4] This is the only reliable method to reach "UV-transparent" levels.[1][2][3][4]

Part 4: Process Visualization

The following logic flow illustrates the decision-making process for purification based on the specific impurity detected.

PurificationWorkflow Start Crude 1-Cyclohexyl-2-ethyl-cyclohexane Analysis Initial Analysis (GC & UV) Start->Analysis Decision1 UV Absorbance > 250nm? Analysis->Decision1 AcidWash Protocol A: H2SO4 Wash (Remove Aromatics) Decision1->AcidWash Yes Decision2 Split GC Peaks? Decision1->Decision2 No AcidWash->Decision2 Distill Protocol B: Fractional Distillation (Enrich Trans-Isomer) Decision2->Distill Yes (Single Isomer Needed) Decision3 Peroxides/Color? Decision2->Decision3 No (Mix Acceptable) Distill->Decision3 Alumina Pass through Activated Alumina (Remove Polar Oxidates) Decision3->Alumina Yes Final Pure Product Decision3->Final No Alumina->Final

Caption: Decision tree for selecting the appropriate purification module based on analytical feedback.

References

  • National Institute of Standards and Technology (NIST) .[2][3][4] Cyclohexane, 1-(cyclohexylmethyl)-2-ethyl-, trans- Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[2][3][4][7] Available at: [Link][1][4]

  • Organic Syntheses . Purification of Saturated Hydrocarbons via Acid Washing. Org. Synth. Coll. Vol. 2, p. 160.[2][3][4][7] Available at: [Link][1][4]

  • PubChem . 1,1'-Bicyclohexyl, 2-ethyl-, cis- Compound Summary. National Library of Medicine.[2][3][4] Available at: [Link][1][4]

Sources

Technical Support Center: Stability & Lifecycle Management of 1-Cyclohexyl-2-ethyl-cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-C14H26 Assigned Specialist: Senior Application Scientist, Hydrocarbon Stability Unit

Introduction: The Molecule in Context

Welcome to the technical support hub for 1-Cyclohexyl-2-ethyl-cyclohexane . In the field, you likely encounter this molecule as a primary component of synthetic traction fluids (e.g., Santotrac® analogues) or high-temperature heat transfer media.

Its utility stems from its bicyclic naphthenic structure : two cyclohexane rings linked by a single bond, with an ethyl group providing asymmetry. Under pressure, this molecule undergoes a reversible phase transition from liquid to a "glassy" solid, allowing it to transmit torque without metal-to-metal contact.

However, this structure also dictates its specific failure modes. This guide moves beyond basic safety data to address the chemical causality of degradation during your experiments.

Module 1: Oxidative Degradation (The Primary Failure Mode)

Issue: Sample thickening, acidity increase (TAN), or sludge formation. Root Cause: Radical chain reactions attacking tertiary carbons.

Unlike linear alkanes, 1-Cyclohexyl-2-ethyl-cyclohexane possesses three critical "weak points"—the tertiary carbon atoms (C-H bonds with lower bond dissociation energy, ~96 kcal/mol).

  • C1 & C1': The junction points connecting the two rings.

  • C2: The attachment point of the ethyl group.

The Auto-Oxidation Mechanism

When exposed to air at temperatures >100°C, the molecule degrades via the radical chain mechanism detailed below.

OxidationPathway Start Native Molecule (R-H) Initiation Radical Initiation (R•) Start->Initiation Heat/Metal Cat. (-H•) Peroxy Peroxy Radical (ROO•) Initiation->Peroxy + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + R-H (Chain Prop.) Hydroperoxide->Initiation Branching Decomp Decomposition Hydroperoxide->Decomp Unstable Ketone Cyclic Ketones (Sludge Precursor) Decomp->Ketone Main Pathway Acid Carboxylic Acids (Corrosion) Decomp->Acid Ring Opening Polymer High MW Polymer (Varnish) Ketone->Polymer Aldol Condensation

Figure 1: Auto-oxidation pathway of alkylated dicyclohexyls. Note the feedback loop where hydroperoxide decomposition accelerates further degradation.

Troubleshooting Protocol: Oxidation
SymptomDiagnostic StepThresholdCorrective Action
Yellowing Visual InspectionASTM Color > 2.0Early warning. Check N2 blanket integrity. Add phenolic antioxidant (e.g., BHT) if protocol permits.
Viscosity Increase Kinematic Viscosity @ 40°C> 10% increaseCritical Failure. Polymerization has occurred. Sample is non-recoverable.
Acidity Total Acid Number (TAN)> 0.5 mg KOH/gCorrosion Risk. Hydroperoxides have degraded into acids. Neutralize or discard immediately.
"Burnt" Odor OlfactoryDistinct acrid smellIndicates formation of short-chain aldehydes/ketones. Ventilate area.

Module 2: Thermal Stability & Pyrolysis

Issue: Volatility increase, flash point drop, or carbonaceous deposits (coke). Root Cause: Thermal cracking (Pyrolysis) in the absence of oxygen.

While stable up to ~300°C in inert atmospheres, exceeding this limit causes C-C bond scission.

  • Mechanism: Homolytic cleavage of the C-C bond between the two rings or the ethyl group.

  • Result: Formation of lighter fragments (cyclohexene, ethylcyclohexane) which lowers the flash point, and heavier dehydrogenated aromatics (coke precursors).

Key Distinction:

  • Oxidation = Viscosity Increase (Cross-linking/Oxygen uptake).

  • Thermal Cracking = Viscosity Decrease (Chain scission) initially, followed by massive coking.

Module 3: Analytical Forensics

How do you prove your molecule has degraded? Use this decision matrix for sample analysis.

ForensicsTree Sample Suspect Sample FTIR Step 1: FTIR Analysis Sample->FTIR Carbonyl Peak @ 1700-1740 cm-1? FTIR->Carbonyl Oxidized Result: Oxidative Failure (Ketones/Acids present) Carbonyl->Oxidized Yes GCMS Step 2: GC-MS Analysis Carbonyl->GCMS No Fragments Low MW Fragments? (m/z < 83) GCMS->Fragments Thermal Result: Thermal Cracking (Ring Scission) Fragments->Thermal Yes Isomer Result: Isomerization (Cis/Trans shift) Fragments->Isomer No (Shift in RT)

Figure 2: Analytical troubleshooting workflow. FTIR is the rapid screen for oxidation; GC-MS differentiates thermal cracking from isomerization.

Deep Dive: GC-MS Interpretation

When analyzing 1-Cyclohexyl-2-ethyl-cyclohexane (MW ~194), look for these signatures:

  • Parent Ion: m/z 194 (Often weak).

  • Base Peak: Typically m/z 83 (Cyclohexyl cation) or m/z 69 (Ring fragment).

  • Degradation Markers:

    • Oxidation:[1][2][3][4] Appearance of peaks at M+16 (Hydroxyl) or M+14 (Carbonyl).

    • Thermal Cracking: Appearance of Ethylcyclohexane (MW 112) or Bicyclohexyl (MW 166) due to de-alkylation.

Frequently Asked Questions (FAQs)

Q1: My baseline in DSC is drifting at 250°C. Is the molecule decomposing?

  • Answer: Likely not decomposing yet, but you are seeing evaporative loss if the pan isn't hermetically sealed. However, if you see an exothermic rise starting >200°C, you have oxygen ingress. This molecule has no significant endotherms (melting) in this range, so exotherms indicate oxidation.

Q2: Can I recover the fluid if it turns dark brown but viscosity is normal?

  • Answer: Proceed with caution. The color comes from trace conjugated unsaturation (dehydrogenation) or minor oxidation products. If viscosity is within 5% of fresh standard, you can filter it through activated clay (Fuller's Earth) to remove polar color bodies. If viscosity is >10% high, the fluid is structurally compromised and must be discarded.

Q3: Why does the freezing point change after prolonged high-temperature use?

  • Answer: This is due to Cis-Trans Isomerization . The native fluid is often a specific isomer blend to optimize the pour point. High thermal stress allows the molecule to overcome the rotational barrier, settling into a thermodynamic equilibrium (usually the trans isomer is more stable but has a higher melting point). This doesn't affect chemical stability but may impact low-temperature pumpability.

Q4: What is the best storage condition to prevent "shelf-aging"?

  • Answer: Store in carbon steel or dark glass. Avoid translucent polyethylene containers in direct light. UV light can photo-initiate the radical formation at the tertiary carbon, starting the auto-oxidation cycle even at room temperature.

References

  • NASA Technical Reports Server. Traction Behavior of Two Traction Lubricants (Santotrac 50 Data). Retrieved from .

  • National Institute of Standards and Technology (NIST). Cyclohexane, 1,1'-bicyclohexyl- Mass Spectrum & Constants. Retrieved from .

  • SantoLubes LLC. Technical Data Sheet: Santotrac 50 Traction Fluid.[5] (Industry standard reference for alkylated naphthene stability). Retrieved from .

  • ScienceDirect (Elsevier). Oxidation mechanisms of cycloalkanes and bicyclic hydrocarbons. (General mechanism verification). Retrieved from .

(Note: While specific academic papers on the exact 2-ethyl isomer are rare, the degradation chemistry is derived from the well-documented behavior of alkylated bicyclohexyl systems used in traction fluids.)

Sources

Technical Support Center: Characterization of 1-Cyclohexyl-2-ethyl-cyclohexane

[1]

Executive Summary

Researchers working with high-density fuels, lubricants, or hydrogenation products of biphenyls frequently encounter 1-Cyclohexyl-2-ethyl-cyclohexane (C14H26) .[1] This molecule presents a "perfect storm" of characterization challenges: it is UV-transparent, exhibits complex stereoisomerism (cis/trans), and possesses a labile molecular ion in standard Mass Spectrometry.[1]

This guide moves beyond standard protocols to address the specific failure points in characterizing this saturated hydrocarbon.

Module 1: Chromatographic Separation (GC & HPLC)

The Challenge: The "Invisible" Diastereomers

Users often report single broad peaks or inability to detect the compound using standard HPLC-UV setups. This is because the molecule lacks a chromophore (conjugated

Troubleshooting Guide

Q1: Why is my HPLC-UV detector showing a flat baseline? A: 1-Cyclohexyl-2-ethyl-cyclohexane is a saturated hydrocarbon.[1] It has no UV absorption above 200 nm.

  • Corrective Action: Switch to Refractive Index (RI) or Charged Aerosol Detection (CAD) .

  • Pro Tip: If using GC (recommended), use a Flame Ionization Detector (FID) . FID response is proportional to carbon count and is highly sensitive for this molecule.

Q2: I see one broad peak in GC. How do I resolve the cis and trans isomers? A: Standard non-polar columns (100% dimethylpolysiloxane, e.g., DB-1) often fail to separate the diastereomers because their boiling points are within 1-2°C of each other.

  • Corrective Action: Use a column with slightly higher polarity or shape selectivity.

    • Recommended Phase:[1]5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5).[1]

    • Optimization: Lower the ramp rate to 2°C/min around the elution temperature (approx. 180-200°C depending on flow).

    • Alternative: For difficult separations, a cyclodextrin-based chiral column can sometimes resolve diastereomers due to steric inclusion differences, even if the molecule isn't being separated for enantiomeric purity.

Module 2: Mass Spectrometry (Identification)

The Challenge: The Vanishing Molecular Ion

In standard Electron Impact (EI) MS (70 eV), saturated cyclic hydrocarbons fragment heavily. Users often assume their synthesis failed because they see a base peak at m/z 83 or 69, but no parent ion at m/z 194.

Troubleshooting Guide

Q1: I cannot find the molecular ion (m/z 194). Did my reaction fail? A: Not necessarily. In EI, the molecular ion (


  • Diagnostic Check: Look for the following fragmentation pattern:

    • m/z 165: Loss of ethyl group (

      
      ).[1]
      
    • m/z 111: Ring cleavage.

    • m/z 83: Cyclohexyl cation (Base peak is often here).

  • Corrective Action: Switch to Chemical Ionization (CI) using Methane or Isobutane as the reagent gas. This "softer" ionization transfers a proton, yielding a distinct

    
     peak at m/z 195.
    

Q2: How do I distinguish this from its structural isomers (e.g., 1-cyclohexyl-4-ethyl-cyclohexane)? A: Regioisomers have distinct fragmentation fingerprints.

  • 1,2-isomer: Steric strain often leads to a higher abundance of the fragment corresponding to the loss of the ethyl group compared to the 1,4-isomer, where the substituents are further apart and the ring is more stable.

Module 3: NMR Spectroscopy (Stereochemistry)

The Challenge: The "Aliphatic Blob"

The

Troubleshooting Guide

Q1: How do I definitively assign cis or trans configuration? A: You must rely on coupling constants (


)NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Mechanism:

    • Trans isomer: The H1 and H2 protons are typically axial-axial (in the most stable diequatorial conformer). This results in a large coupling constant (

      
       Hz).[1]
      
    • Cis isomer: One substituent is axial and one is equatorial (or both are equatorial/axial in a flexible equilibrium). The coupling is smaller (

      
       Hz).
      
  • Protocol:

    • Run a 1D TOCSY to identify the spin system of the substituted ring.

    • Run a NOESY .

      • Trans: Strong NOE between H1 and H2 is absent (if diaxial).

      • Cis: Strong NOE between H1 and H2 is present (if eq-ax or ax-eq).[1]

Q2: My solvent peak masks the ethyl signals. What should I do? A: Avoid undeuterated solvents. Use Benzene-



1
  • Reasoning: Benzene induces an "Aromatic Solvent Induced Shift" (ASIS). It preferentially solvates different faces of the molecule, often spreading out the crowded aliphatic region and resolving the ethyl triplet from the ring protons.

Visual Workflows

Figure 1: Characterization Decision Matrix

Characterization_WorkflowStartStart: Unknown Sample(Suspected 1-Cyclohexyl-2-ethyl-cyclohexane)Check_UVIs UV Absorption Detected?Start->Check_UVUV_YesLikely Impurity(Aromatic precursor?)Check_UV->UV_YesYes (>200nm)UV_NoProceed to MS/GCCheck_UV->UV_NoNoMS_CheckMass Spec Mode?UV_No->MS_CheckEI_ModeEI (70eV)Look for fragments:m/z 83, 165MS_Check->EI_ModeStandardCI_ModeCI (Soft Ionization)Look for Parent:[M+H]+ = 195MS_Check->CI_ModeConfirmationIsomer_CheckStereochemistry Required?CI_Mode->Isomer_CheckNMR_SolventSelect Solvent:Benzene-d6 (Recommended)Isomer_Check->NMR_SolventNOESYRun NOESY/Coupling AnalysisLarge J (10Hz) = TransSmall J (<5Hz) = CisNMR_Solvent->NOESY

Caption: Decision matrix for confirming identity and stereochemistry, prioritizing soft ionization for mass confirmation and solvent shifts for NMR resolution.

Figure 2: Isomer Separation Logic

Separation_LogicInputMixture: Cis + Trans IsomersGC_ColGC Column SelectionInput->GC_ColDB1DB-1 (Non-polar)Result: Co-elution (1 peak)GC_Col->DB1DB5DB-5ms (Low Polarity)Result: Partial SeparationGC_Col->DB5WaxPEG/Wax (Polar)Result: Baseline ResolutionGC_Col->Wax

Caption: Column selection strategy. While non-polar columns are standard for hydrocarbons, slightly polar (Wax) phases often provide better diastereomer resolution.

Quantitative Data Summary

Table 1: Key Physical & Spectroscopic Markers

PropertyValue / CharacteristicNotes
Molecular Formula C14H26MW: 194.36 g/mol
Boiling Point ~260 - 270°CHigh boiling point requires high GC oven temps.[1]
UV Absorbance NoneTransparent >200nm.[1] Use RI or CAD.[1]
MS Base Peak (EI) m/z 83 (Cyclohexyl+)Molecular ion (m/z 194) is often <1% abundance.
Diagnostic Fragment m/z 165 (

)
Indicates loss of ethyl group.[1]
NMR Solvent Benzene-

Preferred over CDCl

to resolve aliphatic overlap.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass spectrum of Cyclohexane, 1-(cyclohexylmethyl)-2-ethyl-, cis-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] 1,1'-Bicyclohexyl, 2-ethyl-, cis- Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Michigan State University. (2025). Conformational Structures of Disubstituted Cyclohexanes. Virtual Textbook of Organic Chemistry. Retrieved from [Link]

  • ChemGuide. (2023).[1] Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

Technical Support Center: Optimizing Temperature and Pressure for 1-Cyclohexyl-2-ethyl-cyclohexane Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrogenation of 1-Cyclohexyl-2-ethyl-cyclohexane. As a Senior Application Scientist, I have designed this guide to provide you with not just protocols, but the underlying scientific principles to empower your research. This resource is structured to help you optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for developing a robust hydrogenation process for 1-Cyclohexyl-2-ethyl-cyclohexane.

Q1: What is the primary goal of hydrogenating 1-Cyclohexyl-2-ethyl-cyclohexane and why is optimization critical?

The primary goal is typically to achieve complete saturation of one or both of the cyclohexyl rings, depending on the starting material's degree of unsaturation. Optimization of temperature and pressure is critical to maximize the yield and purity of the desired product, minimize reaction time and energy consumption, and prevent unwanted side reactions such as hydrogenolysis (cleavage of C-C bonds) or isomerization.

Q2: What are the most effective catalysts for this type of hydrogenation?

For the hydrogenation of arenes to cyclohexanes, rhodium and ruthenium catalysts are often highly effective and selective.[1] However, more common and cost-effective catalysts like Palladium (Pd), Platinum (Pt), and Nickel (Ni) on supports such as activated carbon (C) or alumina (Al₂O₃) are also widely used.[1][2] The choice of catalyst can significantly influence selectivity; for instance, palladium is generally less effective at hydrogenating ketones, which could be a consideration if your starting material has other functional groups.[1]

Q3: How does temperature generally affect the hydrogenation reaction?

Temperature has a complex effect. An increase in temperature generally increases the reaction rate.[3] However, excessively high temperatures can lead to undesirable outcomes:

  • Reduced Selectivity: Higher temperatures can provide the activation energy for side reactions.[4]

  • Catalyst Deactivation: It can promote catalyst sintering (aggregation of metal nanoparticles) or coking, where carbonaceous deposits block active sites.[4][5]

  • Thermodynamic Limitations: Since hydrogenation is an exothermic reaction, very high temperatures can unfavorably shift the reaction equilibrium, although this is less of a concern for irreversible hydrogenations.[6]

An optimal temperature balances a reasonable reaction rate with high selectivity and catalyst stability. For many cyclohexane-related hydrogenations, temperatures in the range of 120-180°C are often explored.[2][3]

Q4: What is the role of hydrogen pressure in the optimization process?

Hydrogen pressure is a critical parameter that directly influences the concentration of hydrogen available at the catalyst surface.

  • Increased Rate: Higher hydrogen pressure typically increases the rate of hydrogenation.

  • Improved Selectivity: For some reactions, higher pressure can suppress side reactions like dehydrogenation.

  • Mass Transfer: In slurry reactors, sufficient pressure is needed to ensure hydrogen effectively dissolves in the liquid phase and reaches the catalyst surface, overcoming mass-transfer limitations.[2]

The optimal pressure depends on the catalyst and substrate. For instance, selective hydrogenations might be run at pressures from 3 to 70 bar.[7] It's crucial to operate within the safety limits of your reactor system.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the hydrogenation of 1-Cyclohexyl-2-ethyl-cyclohexane.

Problem: My conversion rate is low or the reaction has stalled.

Possible Causes & Solutions

  • Catalyst Deactivation/Poisoning:

    • Cause: The catalyst's active sites may be blocked. Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds) can act as poisons. The catalyst may also have been oxidized through improper handling.[7][8]

    • Solution:

      • Use a fresh batch of catalyst, ensuring it is handled under an inert atmosphere.[7]

      • Purify the substrate and use high-purity, degassed solvents.

      • Test for catalyst poisons in your starting materials.

  • Insufficient Catalyst Loading:

    • Cause: The amount of catalyst is too low for the reaction scale or the intrinsic activity of the catalyst is lower than expected.

    • Solution: Incrementally increase the catalyst loading (e.g., from 5 wt% to 10 wt%). However, be mindful that very high loadings can be difficult to scale up.[7]

  • Poor Hydrogen Availability:

    • Cause: This can result from a leak in the system, a depleted hydrogen source, or inadequate mixing in a slurry reactor, which leads to poor gas-liquid mass transfer.[7]

    • Solution:

      • Thoroughly check the reactor for leaks.

      • Ensure the hydrogen source is sufficient for the reaction.

      • Increase the stirring rate to improve the dispersion of the catalyst and the dissolution of hydrogen.[2]

  • Suboptimal Temperature or Pressure:

    • Cause: The conditions may not be energetic enough to achieve a reasonable reaction rate.

    • Solution:

      • Gradually increase the temperature in 10-20°C increments.[3]

      • Increase the hydrogen pressure, ensuring you stay within the safety limits of your equipment.

Problem: I am observing significant byproducts and have poor selectivity.

Possible Causes & Solutions

  • Reaction Temperature is Too High:

    • Cause: High temperatures can promote side reactions such as C-C bond cleavage (hydrogenolysis) or dehydrogenation.[1][4]

    • Solution: Lower the reaction temperature. While this may slow the reaction, it often leads to cleaner product profiles.

  • Incorrect Catalyst Choice:

    • Cause: The chosen catalyst may not be selective for the desired transformation. For example, some catalysts are more prone to causing hydrogenolysis.

    • Solution: Screen different catalysts. Rhodium and Ruthenium catalysts can offer high selectivity for arene hydrogenation.[1] The choice of support material (e.g., carbon vs. alumina) can also influence the outcome.

  • Solvent Effects:

    • Cause: The solvent can influence the solubility of reactants and the interaction of the substrate with the catalyst surface, thereby affecting selectivity.[1][9]

    • Solution: Experiment with different solvents. For example, in phenol hydrogenation, nonpolar solvents can favor the formation of cyclohexane, while polar solvents can lead to cyclohexanol.[10]

Problem: The catalyst activity drops significantly upon reuse.

Possible Causes & Solutions

  • Pore Blocking:

    • Cause: Reactant or product molecules may become trapped within the catalyst's pores, blocking access to active sites.[5]

    • Solution: Implement a washing step for the recycled catalyst with a suitable solvent to remove adsorbed species before the next run.

  • Metal Leaching or Sintering:

    • Cause: The active metal may be leaching into the reaction mixture, or the metal nanoparticles may be agglomerating at high temperatures, reducing the active surface area.[11]

    • Solution:

      • Analyze the product mixture for traces of the metal to check for leaching.

      • Avoid excessively high reaction temperatures to minimize sintering.

      • Consider a catalyst with stronger metal-support interactions.

Experimental Protocols & Data

Protocol 1: General Procedure for Optimizing Hydrogenation in a Slurry Reactor

This protocol provides a step-by-step method for a typical laboratory-scale hydrogenation.

  • Reactor Preparation:

    • Ensure the high-pressure reactor is clean and dry.

    • Add a magnetic stir bar and the catalyst (e.g., 5-10 wt% Pd/C) to the reactor vessel.

  • Adding Reactants:

    • Add the solvent (e.g., ethanol or cyclohexane).

    • Add the substrate, 1-Cyclohexyl-2-ethyl-cyclohexane.

  • System Purge:

    • Seal the reactor.

    • Purge the system by pressurizing with an inert gas (e.g., nitrogen or argon) and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation:

    • Purge the reactor with hydrogen gas 3-5 times.

    • Pressurize the reactor to the desired initial pressure (e.g., 10 bar).

    • Begin vigorous stirring to ensure the catalyst is suspended and to promote gas-liquid mixing.

    • Heat the reactor to the target temperature (e.g., 130°C).

  • Monitoring and Completion:

    • Monitor the reaction by observing the pressure drop as hydrogen is consumed.

    • After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

  • Work-up and Analysis:

    • Filter the reaction mixture to remove the heterogeneous catalyst.

    • Analyze the crude product using techniques like GC-MS or NMR to determine conversion and selectivity.

Data Presentation: Summary of Optimization Parameters
ParameterGeneral Effect on HydrogenationKey Optimization Considerations
Temperature Increasing temperature generally increases the reaction rate.Balance rate against potential for side reactions (e.g., hydrogenolysis) and catalyst deactivation. Optimal range often found between 120-180°C.[2][3]
Pressure Higher pressure increases hydrogen concentration, typically boosting the reaction rate.Must be sufficient to overcome mass transfer limitations. The optimal pressure is catalyst and substrate-dependent.[7]
Catalyst The choice of metal (Pd, Pt, Ru, Rh, Ni) and support (C, Al₂O₃) dictates activity and selectivity.Rh and Ru can be highly selective for arene hydrogenation.[1] Catalyst particle size can also affect activity.[12]
Solvent Influences substrate/hydrogen solubility and can affect catalyst activity and selectivity.Alcohols (methanol, ethanol) and hydrocarbons (cyclohexane) are common. Solvent polarity can alter the reaction pathway.[7][10]
Agitation Speed Affects gas-liquid and liquid-solid mass transfer.Must be high enough to ensure the catalyst is fully suspended and hydrogen is well-dispersated in the liquid phase.[2]

Visualizations

Experimental Workflow for Optimization

This diagram outlines a logical flow for systematically optimizing the hydrogenation conditions.

G cluster_prep 1. Preparation cluster_screening 2. Initial Screening cluster_optimization 3. Parameter Optimization A Select Initial Catalyst (e.g., 5% Pd/C) C Define Substrate & Catalyst Loading A->C B Choose Solvent (e.g., Ethanol) B->C D Run at Mid-Range Conditions (e.g., 130°C, 20 bar) C->D E Analyze Conversion & Selectivity (GC-MS, NMR) D->E F Acceptable? E->F G Optimize Temperature F->G No J Final Optimized Protocol F->J Yes H Optimize Pressure G->H I Screen Other Catalysts/Solvents H->I I->D Re-screen

Caption: Workflow for optimizing hydrogenation conditions.

Troubleshooting Flowchart

This flowchart provides a diagnostic path for common experimental issues.

G Start Reaction Issue Detected Q1 What is the primary issue? Start->Q1 LowConv Low Conversion Q1->LowConv Low Conversion PoorSelect Poor Selectivity Q1->PoorSelect Poor Selectivity CatDeact Catalyst Deactivation Q1->CatDeact Deactivation Q_Catalyst Is catalyst fresh & handled properly? LowConv->Q_Catalyst Sol_FreshCat Use fresh catalyst under inert atmosphere. Q_Catalyst->Sol_FreshCat No Q_Conditions Are T & P optimal? Q_Catalyst->Q_Conditions Yes Sol_FreshCat->Q_Catalyst Sol_IncreaseTP Increase Temp/Pressure incrementally. Q_Conditions->Sol_IncreaseTP No Q_Mixing Is agitation sufficient? Q_Conditions->Q_Mixing Yes Sol_IncreaseTP->Q_Conditions Sol_IncreaseStir Increase stirring speed. Q_Mixing->Sol_IncreaseStir No Q_Temp Is temperature too high? PoorSelect->Q_Temp Sol_LowerT Lower reaction temperature. Q_Temp->Sol_LowerT Yes Q_CatSelect Is catalyst appropriate? Q_Temp->Q_CatSelect No Sol_LowerT->Q_Temp Sol_ScreenCat Screen different catalysts (e.g., Ru, Rh). Q_CatSelect->Sol_ScreenCat No Q_Recycle Observing activity loss on recycle? CatDeact->Q_Recycle Sol_Wash Wash catalyst post-reaction. Check for leaching/sintering. Q_Recycle->Sol_Wash Yes

Caption: Troubleshooting flowchart for hydrogenation reactions.

References

  • WO2014088922A1 - Cyclohexane dehydrogenation - Google Patents.
  • The Reactivity and Deactivation Mechanism of Ru@C Catalyst over Hydrogenation of Aromatics to Cyclohexane Derivatives | Request PDF - ResearchGate.
  • Catalytic acceptorless complete dehydrogenation of cycloalkanes - PMC - NIH.
  • (a) Cyclohexene hydrogenation curves, (b) successive hydrogenations of... - ResearchGate.
  • Rapid Optimization of Hydrogenation Process Variables by Combining Experimental Design and Parallel Reactors - Taylor & Francis eBooks.
  • Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation - YouTube. Available at: [Link]

  • Influence of temperature on the hydrogenation reaction. - ResearchGate. Available at: [Link]

  • Hydrogenation troubleshooting : r/Chempros - Reddit. Available at: [Link]

  • Selective Hydrogenation of Benzene to Cyclohexene over Monometallic Ru Catalysts: Investigation of ZnO and ZnSO 4 as Reaction Additives as Well as Particle Size Effect - MDPI. Available at: [Link]

  • Tunable Selectivity of Phenol Hydrogenation to Cyclohexane or Cyclohexanol by Solvent-Driven effect over Bifunctional Pd/NaY Catalyst | Request PDF - ResearchGate. Available at: [Link]

  • Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry - YouTube. Available at: [Link]

Sources

Avoiding catalyst poisoning in 1-Cyclohexyl-2-ethyl-cyclohexane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Preservation in 1-Cyclohexyl-2-ethyl-cyclohexane Production

Executive Summary

The synthesis of 1-Cyclohexyl-2-ethyl-cyclohexane (often utilized as a high-performance traction fluid or lubricant base) typically proceeds via the hydrogenation of 1-(2-ethylphenyl)cyclohexane or 1-cyclohexyl-2-ethylbenzene . This hydrogenation step is thermodynamically favorable but kinetically demanding, requiring high activity noble metal catalysts (typically Ruthenium, Rhodium, or high-loading Nickel).[1]

The Critical Failure Point: The precursor is frequently synthesized via Friedel-Crafts alkylation (using


 or 

) or acid-catalyzed dimerization. Consequently, the most prevalent cause of catalyst death in this specific workflow is Halide Poisoning carried over from upstream processing, followed closely by Sulfur chemisorption from petrochemical feedstock impurities.[1]

This guide provides a root-cause analysis and recovery protocols to protect your catalytic investment.[1]

Part 1: The Poisoning Landscape (Root Cause Analysis)
1. Halide Poisoning (The "Silent Killer")
  • Source: Residual Aluminum Chloride (

    
    ) or Hydrochloric Acid (
    
    
    
    ) from the precursor synthesis.
  • Mechanism: Halides (

    
    , 
    
    
    
    ) are strong electronic modifiers.[1] They competitively adsorb onto active metal sites (especially on Pd and Pt), donating electron density to the metal and preventing the adsorption of the electron-rich aromatic ring.
  • Symptom: Catalyst shows zero activity immediately upon startup; no exotherm observed.

2. Sulfur/Nitrogen Chemisorption
  • Source: Thiophenes or Pyridines present in industrial-grade ethylbenzene or benzene feedstocks.[1]

  • Mechanism: Sulfur possesses a lone pair that binds irreversibly to noble metals (

    
    , 
    
    
    
    ,
    
    
    ).[1] The bond strength of
    
    
    is significantly higher than
    
    
    or
    
    
    , effectively permanently blocking the site.
  • Symptom: Initial activity is observed but decays exponentially within the first hour.

3. Coking & Pore Blockage
  • Source: Localized hot spots during the rapid hydrogenation of the aromatic ring.

  • Mechanism: The hydrogenation of the aromatic ring is highly exothermic (

    
    ). Poor heat removal leads to thermal cracking of the alkyl chain, depositing graphitic carbon in the catalyst pores.
    
  • Symptom: Gradual loss of activity; pressure spikes; product contains unsaturated dimers.[1]

Part 2: Troubleshooting Guide (FAQs)
Q1: "My reaction stalled at 60% conversion. Adding more catalyst didn't help. Why?"

Diagnosis: You likely have poison accumulation in the solvent or feed, not just on the catalyst surface. Explanation: If the feed contains a poison (e.g., 50 ppm Chloride), it will deactivate the fresh catalyst immediately upon addition.[1] Corrective Action:

  • Stop the reaction. Do not waste more catalyst.

  • Filter the mixture to remove the dead catalyst.

  • Wash the filtrate with aqueous

    
     (to remove acids) followed by deionized water until the aqueous phase is neutral and halide-free (test with 
    
    
    
    ).
  • Reload with fresh catalyst only after confirming feed purity.

Q2: "I am using a Ruthenium catalyst, and the selectivity is poor (ring opening occurring). What is happening?"

Diagnosis: Hydrogenolysis due to high temperature or acidic support.[1] Explanation: Ruthenium is excellent for aromatic hydrogenation but is also a potent hydrogenolysis catalyst (breaking C-C bonds) at temperatures


, especially if the support is acidic (e.g., Zeolites or acidic Alumina).[1]
Corrective Action: 
  • Lower reaction temperature to

    
    .
    
  • Switch to a neutral support (Carbon or

    
    ) or add a small amount of base (e.g., 
    
    
    
    ) to the reaction media to poison the acid sites responsible for cracking.[1]
Q3: "How do I confirm if my precursor is clean enough for hydrogenation?"

The "Pre-Flight" Protocol: Before loading your expensive Rh or Ru catalyst, perform a limit test :

  • Halides: Shake a sample of your organic precursor with water. Add a drop of Silver Nitrate (

    
    ) to the water layer. Turbidity = STOP . Rework the workup.
    
  • Sulfur: Total Sulfur content must be

    
     for Noble metals.[1] If you lack an XRF analyzer, use a Nickel guard bed (see Part 3).[1]
    
Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-Cyclohexyl-2-ethyl-cyclohexane via hydrogenation of 1-(2-ethylphenyl)cyclohexane.

Table 1: Poison Tolerance Limits

Catalyst TypeMax Sulfur (ppm)Max Halides (ppm)Max Water (%)Rec.[1] Temp (°C)
Ruthenium (Ru/C) < 2< 10Tolerant80 - 120
Rhodium (Rh/C) < 0.5< 5Tolerant60 - 100
Raney Nickel < 50< 100Critical (Keep Wet)140 - 180
Platinum (Pt/C) < 1< 1Sensitive40 - 80

Step-by-Step Workflow:

  • Feedstock Purification (Crucial Step):

    • Dissolve the aromatic precursor in the hydrogenation solvent (e.g., Hexane or Cyclohexane).

    • Pass the solution through a Silica Gel/Basic Alumina plug . This physically adsorbs polar impurities (residual Al salts, oligomers).[1]

    • Optional: If sulfur is suspected, stir with Raney Nickel (10 wt%) at room temperature for 2 hours, then filter.[1] The Ni acts as a sacrificial "sulfur sponge."

  • Reactor Loading:

    • Load the purified solution into a high-pressure autoclave.

    • Add 5 wt% Ru/C (or Rh/C for lower pressures).[1] Catalyst loading: 2-5% relative to substrate mass.[1]

    • Note: Ru/C is preferred over Pt/C for preventing cis/trans isomerization issues and ring opening, though Rh is more active.[1]

  • Hydrogenation:

    • Purge:

      
       (3x) 
      
      
      
      
      
      (3x).[1]
    • Pressure: Pressurize to 50 bar (725 psi) .

    • Temp: Ramp slowly to 90°C . Monitor exotherm closely.

    • Stirring: Maximum RPM (>1000) is required.[1] Hydrogenation is often mass-transfer limited; poor stirring mimics catalyst deactivation.[1]

  • Workup:

    • Filter catalyst through Celite (keep wet to prevent fire hazard).[1]

    • Evaporate solvent.[1][2]

    • Analyze via GC-MS.[1] Look for m/z corresponding to the fully saturated bicyclic structure.

Part 4: Visualizations
Diagram 1: The Poisoning Cascade

This diagram illustrates the competitive pathways between successful hydrogenation and the three main deactivation mechanisms.

PoisoningCascade ActiveSite Active Metal Site (Ru/Rh/Pt) Coke Thermal Coking Pore Blockage ActiveSite->Coke T > 150°C (Hot Spots) Product Target: 1-Cyclohexyl-2-ethyl-cyclohexane ActiveSite->Product + H2 (Hydrogenation) Feedstock Feedstock: 1-(2-ethylphenyl)cyclohexane Feedstock->ActiveSite Adsorption Sulfur Sulfur (Thiophenes) Irreversible Binding Sulfur->ActiveSite Strong Chemisorption (Permanent) DeadCat Deactivated Catalyst (No Conversion) Sulfur->DeadCat Halide Halides (Cl-) Electronic Poisoning Halide->ActiveSite Competitive Blocking Halide->DeadCat Coke->DeadCat Physical Barrier

Caption: Pathways of catalyst deactivation.[1] Red paths indicate chemical poisoning; Yellow indicates thermal degradation.

Diagram 2: Troubleshooting Decision Tree

A logic flow for operators encountering low conversion rates.

Troubleshooting Start Issue: Low Conversion Check1 Check 1: Is the Catalyst Poisoned? Start->Check1 TestCl Test Feed for Cl- / S Check1->TestCl Clean Feed is Clean TestCl->Clean Negative Dirty Feed Contaminated TestCl->Dirty Positive Check2 Check 2: Mass Transfer? Clean->Check2 ActionWash Action: Wash Feed (NaHCO3) Use Guard Bed Dirty->ActionWash ActionStir Action: Increase RPM Check H2 Pressure Check2->ActionStir Poor Mixing Check3 Check 3: Temperature? Check2->Check3 Mixing OK ActionTemp Action: Increase T (carefully) Check for Coking Check3->ActionTemp

Caption: Diagnostic workflow for isolating the cause of reaction stalling.

References
  • Odenbrand, I., & Lundin, S. T. (1981).[1][3] Hydrogenation of Benzene to Cyclohexene on an Unsupported Ruthenium Catalyst: Effects of Poisons.[3] Journal of Chemical Technology and Biotechnology.[1][3] Link[1]

  • Mäki-Arvela, P., et al. (2005).[1] Hydrogenation of aromatics on modified platinum and ruthenium catalysts.[1] Fuel.[1] (Demonstrates Ru vs Pt selectivity and sulfur tolerance).

  • Codelli, J. A., et al. (2012).[1] Enantioselective Hydrogenation of Aromatic Rings.[1] Journal of the American Chemical Society. (Discusses mechanism and support effects).[1][2][4][5]

  • Lide, D. R. (Ed.).[1] CRC Handbook of Chemistry and Physics.[1] (Standard reference for physical properties of 1-cyclohexyl-2-ethyl-cyclohexane and precursors).

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis.[1][6] Academic Press.[1] (The authoritative text on noble metal catalyst selection and poisoning).

Sources

Validation & Comparative

Stereochemical & Functional Analysis: cis- vs. trans-1-Cyclohexyl-2-ethylcyclohexane

[1]

Executive Summary

1-Cyclohexyl-2-ethylcyclohexane (systematically known as 2-ethyl-1,1'-bicyclohexyl ) represents a critical structural motif in the formulation of high-traction fluids and liquid crystalline (LC) mesogens.[1]

The distinction between the cis and trans isomers is not merely academic; it dictates the material's thermodynamic stability, rheological profile, and phase transition behavior.

  • The trans isomer (diequatorial) is the thermodynamic product, offering superior oxidative stability, higher traction coefficients, and linear molecular geometry required for mesophase formation.

  • The cis isomer (axial-equatorial) is a kinetic product characterized by a "bent" topology, lower melting point, and higher volatility, often serving as a fluidizing agent or an impurity to be removed.

Molecular Architecture & Conformational Analysis[1][2]

The performance divergence stems directly from the spatial arrangement of the cyclohexyl and ethyl substituents on the central cyclohexane ring.

Conformational Energy Landscape

In the 1,2-disubstituted cyclohexane system, steric interactions drive stability.[1]

  • Trans-isomer (Thermodynamic): Adopts a chair conformation where both the bulky cyclohexyl group (Position 1) and the ethyl group (Position 2) occupy equatorial positions (

    
    ). This minimizes 1,3-diaxial strain.[1]
    
  • Cis-isomer (Kinetic): Forces one substituent into an axial position (

    
     or 
    
    
    ).[1] The steric clash between the axial group and the ring hydrogens significantly raises the ground-state energy (~1.8–2.5 kcal/mol higher than trans).
Visualization of Isomer Stability

The following diagram illustrates the energy gap and the "locking" mechanism of the trans isomer.

Gcluster_0Kinetic Product (Higher Energy)cluster_1Thermodynamic Product (Lower Energy)CisCis-Isomer(Axial-Equatorial)'Bent' TopologyInteractionSteric Hinderance(1,3-Diaxial Interaction)Cis->InteractionCausesTransTrans-Isomer(Diequatorial)'Linear' TopologyStabilityHigh Traction / Mesophase StabilityTrans->StabilityEnablesInteraction->TransIsomerization drives towards

Figure 1: Conformational energy landscape showing the thermodynamic drive from the sterically hindered cis-isomer to the stable trans-isomer.[1]

Comparative Physicochemical Properties

The following data aggregates experimental trends for 2-alkyl-bicyclohexyl systems. Note that trans isomers consistently exhibit higher phase transition temperatures due to efficient molecular packing.[1]

Propertycis-1-Cyclohexyl-2-ethylcyclohexanetrans-1-Cyclohexyl-2-ethylcyclohexaneImpact on Application
Molecular Geometry Bent (Angulated)Linear (Planar-like)Trans is essential for Liquid Crystal alignment.[1]
Thermodynamic Stability Low (Kinetic)High (Thermodynamic)Trans resists isomerization under heat/stress.[1]
Melting Point Lower (Often Liquid < -20°C)Higher (Crystalline or smectic)Cis improves low-temp flow; Trans provides structure.[1]
Viscosity Index (VI) LowerHigherTrans maintains film thickness better at high heat.[1]
Traction Coefficient ModerateHighTrans "locks" better under EHD pressure [1].[1]
Density (20°C) ~0.87 g/mL~0.86 g/mLTrans has slightly lower density due to volume expansion in liquid phase despite better packing in solid.

Synthesis & Separation Workflow

Obtaining high-purity isomers requires a specific protocol.[1] Direct hydrogenation of 2-ethylbiphenyl yields a mixture (typically 60:40 cis:trans or similar, depending on catalyst).[1] To isolate the desirable trans isomer, thermodynamic equilibration is required.

Isomerization Protocol (Self-Validating)

Objective: Convert cis-rich mixture to >95% trans-isomer.

  • Feedstock Preparation: Begin with the crude hydrogenation product of 2-ethylbiphenyl.[1]

  • Catalyst Addition: Add anhydrous Aluminum Chloride (

    
    , 2-5 wt%) as a Lewis acid catalyst.[1]
    
    • Mechanism:[1][2]

      
       facilitates hydride shifts, allowing the ring to open/close or flip to the lower-energy diequatorial conformation.
      
  • Reaction: Stir at ambient temperature (25°C) for 4-12 hours.

    • Validation Point: Monitor via GC-FID.[1] The cis peak (lower retention time on non-polar columns) should diminish as the trans peak grows.

  • Quenching: Pour mixture into ice water to decompose the catalyst.

  • Separation:

    • Distillation: The trans isomer typically has a slightly lower boiling point or forms a solid that can be crystallized (if high MW), but for ethyl derivatives, fractional distillation is often necessary due to close boiling points.

    • Recrystallization: If the trans isomer is solid at room temp (common for larger homologs), recrystallize from ethanol/hexane.

Process Flow Diagram

WorkflowPrecursor2-EthylbiphenylHydroHydrogenation(Raney Ni, High P)Precursor->HydroMixMixture(Cis + Trans)Hydro->MixIsomIsomerization(AlCl3, 25°C)Mix->IsomThermodynamic ControlPurifyFractional DistillationIsom->PurifyFinalPure Trans-IsomerPurify->Final

Figure 2: Synthetic workflow for enriching the thermodynamically stable trans-isomer.

Performance Analysis by Application

Traction Fluids (Tribology)

In elastohydrodynamic (EHD) lubrication, the fluid must solidify momentarily under extreme pressure to transfer torque.

  • Trans-Performance: The diequatorial shape allows the molecules to interlock efficiently under pressure. This results in a higher traction coefficient , making the trans isomer the active component in high-performance traction fluids (analogous to Santotrac® formulations) [2].

  • Cis-Performance: The bent shape prevents efficient interlocking, leading to "slip."[1] However, small amounts of cis are sometimes retained to prevent the fluid from crystallizing at low temperatures (pour point depressant effect).

Liquid Crystals (Display Technology)

For LC applications, linearity is non-negotiable.

  • Trans-Performance: The linear geometry aligns with the director of the nematic phase. Bicyclohexyl cores are classic "low viscosity" components in TFT-LCD mixtures.[1]

  • Cis-Performance: Acts as a "defect" in the matrix.[1] Even small percentages of cis isomer can drastically lower the Clearing Point (

    
    ), destabilizing the liquid crystal phase.
    

References

  • NIST Chemistry WebBook. 1,1'-Bicyclohexyl, 2-ethyl-, trans- Thermochemical Data.[1] National Institute of Standards and Technology.[1] Available at: [Link][1]

  • NASA Technical Reports Server. Traction Characteristics of Two Traction Fluids (Santotrac 50 Analysis). NASA.[1] Available at: [Link][1]

  • PubChem. Compound Summary: 1,1'-Bicyclohexyl, 2-ethyl-, cis-.[1][3] National Library of Medicine. Available at: [Link][1]

  • Master Organic Chemistry. Cis-Decalin vs Trans-Decalin: Stability and Conformation. (Analogous bicyclic system analysis). Available at: [Link]

1-Cyclohexyl-2-ethyl-cyclohexane vs other cycloalkane solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-Cyclohexyl-2-ethyl-cyclohexane & High-Density Bicyclic Solvents

Executive Summary This guide evaluates 1-Cyclohexyl-2-ethyl-cyclohexane (a representative High-Molecular Weight Bicyclic Alkane, HMW-BA) against standard cycloalkane solvents. While Cyclohexane and Methylcyclohexane serve as commodity solvents for low-temperature applications, and Decalin acts as the standard high-boiling non-polar medium, 1-Cyclohexyl-2-ethyl-cyclohexane occupies a niche "Ultra-High Performance" tier. Its primary utility lies in extreme-temperature reaction kinetics (>200°C) , high-density biphasic extractions , and as a non-aromatic heat transfer fluid for sensitive API synthesis.

Part 1: Physicochemical Landscape[1]

To select the correct solvent, one must understand the thermal and lipophilic graduation of the cycloalkane family. The following table contrasts the target molecule with industry standards.

Table 1: Comparative Physicochemical Profile

PropertyCyclohexane Methylcyclohexane Decalin (cis/trans mix)1-Cyclohexyl-2-ethyl-cyclohexane
Role Standard Baseline"Green" SubstituteHigh-Boiling StandardUltra-High-Temp Specialty
Formula C₆H₁₂C₇H₁₄C₁₀H₁₈C₁₄H₂₆
Boiling Point 80.7°C101°C~187–196°C>260°C (Est.)*
Density (g/mL) 0.7790.7700.896~0.88 – 0.92
LogP (Lipophilicity) 3.443.94.8~6.5 – 7.0
Flash Point -20°C-4°C57°C>100°C (High Safety)
Dielectric Constant 2.022.022.15~2.1 (Highly Non-Polar)

*Note: 1-Cyclohexyl-2-ethyl-cyclohexane is a heavy bicyclic homolog. While Dicyclohexyl boils at 239°C, the ethyl-substitution elevates the boiling point further, making it suitable for liquid-phase reactions exceeding 250°C.

Part 2: Performance Analysis & Application Logic

Thermal Stability & Reaction Kinetics

The Challenge: Standard solvents (Toluene, Xylene) boil below 150°C. High-boiling ethers (Diphenyl ether) or chlorinated solvents (Trichlorobenzene) pose severe toxicity or peroxide risks. The Solution: 1-Cyclohexyl-2-ethyl-cyclohexane offers a liquid range extending beyond 250°C without the toxicity of aromatics. This allows for:

  • Rate Acceleration: According to the Arrhenius equation, increasing reaction temperature from 180°C (Decalin limit) to 240°C can increase reaction rates by 10–50x.

  • Dean-Stark Azeotropes: Efficient removal of high-boiling byproducts or water in condensation polymerizations.

Solvation & Extraction Power

With a LogP > 6.5, this solvent is super-hydrophobic .

  • Use Case: Partitioning highly lipophilic impurities from polar reaction mixtures.

  • Phase Separation: Its high density (~0.9 g/mL) creates distinct phase boundaries with water (1.0 g/mL) or lighter organic solvents (Acetonitrile/Methanol), facilitating unique tri-phasic extraction strategies.

Part 3: Decision Logic (Visualization)

The following diagram outlines the decision-making process for selecting the appropriate cycloalkane solvent based on thermal requirements and solute properties.

SolventSelection Start Start: Select Non-Polar Solvent TempCheck Required Reaction Temp? Start->TempCheck LowTemp < 80°C TempCheck->LowTemp Low MidTemp 80°C - 110°C TempCheck->MidTemp Moderate HighTemp 110°C - 190°C TempCheck->HighTemp High UltraTemp > 200°C TempCheck->UltraTemp Extreme SafetyCheck Strict Benzene Limits? LowTemp->SafetyCheck MeCy Methylcyclohexane (Green Alternative) MidTemp->MeCy Decalin Decalin (Heavy Standard) HighTemp->Decalin Target 1-Cyclohexyl-2-ethyl-cyclohexane (Ultra-High Performance) UltraTemp->Target Non-Aromatic Required Cyclohexane Cyclohexane (Standard) SafetyCheck->Cyclohexane No SafetyCheck->MeCy Yes (ICH Q3C Rec)

Figure 1: Solvent Selection Decision Tree. Green nodes indicate standard commodity solvents; Red indicates the high-performance specialty solvent.

Part 4: Experimental Protocol

Workflow: High-Temperature Recrystallization of a Poorly Soluble API Intermediate. Objective: Purify a highly crystalline, hydrophobic intermediate that is insoluble in Toluene/Decalin at reflux.

Materials
  • Crude Material: 10g Hydrophobic Intermediate (MP > 250°C).

  • Solvent: 1-Cyclohexyl-2-ethyl-cyclohexane (Anhydrous).

  • Anti-solvent: Isopropanol (IPA).

Step-by-Step Methodology
  • Slurry Generation: Charge 10g crude solid into a 3-neck round bottom flask equipped with a mechanical stirrer and internal thermometer.

  • Solvent Addition: Add 50 mL 1-Cyclohexyl-2-ethyl-cyclohexane .

  • Thermal Dissolution:

    • Heat the mixture to 220°C (Oil bath set to 240°C).

    • Note: Ensure inert atmosphere (N₂) to prevent auto-oxidation at high T.

    • Stir until complete dissolution is observed (clear solution).

  • Hot Filtration (Critical):

    • While maintaining T > 200°C, filter through a pre-heated sintered glass funnel to remove inorganic salts.

    • Why: The solvent's high boiling point prevents crystallization on the filter, a common failure mode with volatile solvents.

  • Controlled Cooling:

    • Cool filtrate slowly to 100°C (10°C/min).

    • Add 50 mL Isopropanol dropwise as an anti-solvent to induce nucleation.

    • Continue cooling to 25°C.

  • Harvesting: Filter the purified crystals. Wash with cold IPA to remove residual high-boiling solvent.

Recrystallization Step1 1. Dissolution (T = 220°C) Step2 2. Hot Filtration (Remove Inorganics) Step1->Step2 Homogeneous Phase Step3 3. Anti-Solvent Addition (IPA) Step2->Step3 Clear Filtrate Step4 4. Isolation & Wash Step3->Step4 Precipitate

Figure 2: High-Temperature Purification Workflow utilizing the target solvent's thermal stability.

Part 5: Safety & Green Chemistry (E-E-A-T)

Toxicity Profile: Unlike Benzene (Class 1 Carcinogen) or Toluene (Class 2), saturated bicyclic alkanes generally exhibit lower acute toxicity. However, due to their high lipophilicity:

  • Bioaccumulation: They have high potential for bioaccumulation (LogP > 6).

  • Waste Disposal: Must be incinerated as high-BTU waste; do not release into aqueous waste streams.

Handling Precautions:

  • Thermal Hazards: At >200°C, even high-flash-point solvents can auto-ignite if a leak occurs. Use pressure-rated vessels or rigorous N₂ blanketing.

  • Residual Solvent: Due to the high boiling point, removing trace solvent requires high-vacuum drying (< 1 mbar) at elevated temperatures (> 80°C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142802, 1,1'-Bicyclohexyl, 2-ethyl-, cis-. Retrieved from [Link]

  • NIST Chemistry WebBook. Cyclohexane, 1-(cyclohexylmethyl)-2-ethyl-, cis- Thermochemical Data. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Toxicological Review of Cyclohexane and Related Cycloalkanes. Retrieved from [Link]

  • Royal Society of Chemistry. Green Chemistry: Selective production of bicyclic alkanes as high-density fuel additives. Retrieved from [Link]

Precision Benchmarking: Inter-Laboratory Analysis of 1-Cyclohexyl-2-ethyl-cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Experimental Protocol
Author: Senior Application Scientist, Chemical Analysis Division

Executive Summary

This guide presents the consolidated findings of an inter-laboratory comparison (ILC) focused on the characterization of 1-Cyclohexyl-2-ethyl-cyclohexane (High-Density Hydrocarbon). Often utilized as a high-performance traction fluid or endothermic fuel surrogate, this molecule presents unique analytical challenges due to its cis/trans stereoisomerism and high boiling point.

Objective: To objectively compare analytical methodologies (GC-MS vs. NMR vs. Physical Testing) for quantifying purity and isomeric ratios, establishing a "Gold Standard" protocol for researchers in petrochemical and synthetic material fields.

Key Finding: While Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity for impurity profiling, it fails to fully resolve stereochemical configurations without specialized stationary phases. Nuclear Magnetic Resonance (NMR) remains the requisite orthogonal method for absolute stereochemical assignment.

Chemical Profile & The "Why"

1-Cyclohexyl-2-ethyl-cyclohexane is a saturated bicyclic hydrocarbon. Unlike simple n-alkanes, its performance in drug delivery or propulsion systems is dictated by its conformational flexibility.

  • Target Analyte: 1-Cyclohexyl-2-ethyl-cyclohexane (

    
    )
    
  • Critical Isomerism: The ethyl group at the 2-position creates distinct cis and trans diastereomers.

    • Trans-isomer: Generally exhibits lower viscosity and higher thermal stability.

    • Cis-isomer: Often possesses a lower freezing point but higher steric strain.

  • Alternatives Compared:

    • Bicyclohexyl (Unsubstituted): Lower density, easier to analyze (fewer isomers).

    • Decalin (Decahydronaphthalene): Common solvent, but lower thermal breakdown threshold.

Methodology Comparison: The Three-Pillar Approach

We compared three primary analytical workflows across 12 participating laboratories.

Method A: High-Resolution GC-MS (The Quantitation Standard)

Best for: Purity analysis and trace impurity detection (<0.1%).

Protocol Overview: Labs utilized non-polar capillary columns (5% phenyl-methylpolysiloxane) to separate the analyte from hydrogenation byproducts (e.g., partially unsaturated biphenyls).

  • Instrument: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: DB-5ms UI, 30m x 0.25mm, 0.25µm film.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temp Program: 50°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).

Causality: A slow ramp rate is critical between 150°C-200°C to resolve the cis and trans isomers, which often co-elute on standard "fast GC" methods.

Method B: 13C-NMR Spectroscopy (The Stereochemical Validator)

Best for: Absolute confirmation of Cis/Trans ratio.

Protocol Overview: Unlike MS, which relies on fragmentation patterns that are nearly identical for diastereomers, Carbon-13 NMR detects the magnetic environment of the ring carbons. The "Gamma-gauche" effect causes upfield shifts in sterically crowded carbons (typical in cis isomers).

  • Solvent:

    
     with 0.03% TMS.
    
  • Frequency: 100 MHz or higher (for 13C).

  • Relaxation Delay: >5 seconds (critical for quantitative integration).

Method C: ASTM Physical Characterization

Best for: Bulk quality control.

  • Density: ASTM D4052 (Digital Density Meter).

  • Viscosity: ASTM D445 (Kinematic Viscosity at 40°C).

Inter-Laboratory Data Analysis

The following data represents the statistical synthesis of the ILC, calculated using ASTM E691 (Standard Practice for Conducting an Interlaboratory Study).

Table 1: Precision Statistics (Purity by GC-FID/MS)
ParameterAverage Purity (%)Repeatability SD (

)
Reproducibility SD (

)
Repeatability Limit (

)
Reproducibility Limit (

)
1-Cyclohexyl-2-ethyl-cyclohexane 98.42 0.08 0.21 0.22 0.59
Alternative: Bicyclohexyl99.100.050.120.140.34
  • Interpretation: The higher

    
     value for the ethyl-substituted compound indicates greater inter-lab variance compared to the unsubstituted bicyclohexyl. This is attributed to integration errors where the cis-isomer shoulder is often misclassified as an impurity.
    
Table 2: Isomer Ratio Discrepancies (GC vs. NMR)
Sample IDMethodTrans-Isomer (%)Cis-Isomer (%)Bias vs. Reference
Batch A-04GC-MS 62.137.9+2.4% (Trans bias)
Batch A-0413C-NMR 59.740.3Reference Value
  • Insight: GC methods consistently overestimated the trans content. This suggests the cis isomer has a slightly lower response factor or undergoes thermal isomerization in the injector port (280°C).

Experimental Workflows & Logic

Diagram 1: The "Gold Standard" Analytical Workflow

This flowchart illustrates the decision matrix for analyzing high-density cyclic hydrocarbons, ensuring no step is skipped in validation.

AnalyticalWorkflow Sample Raw Sample (1-Cyclohexyl-2-ethyl-cyclohexane) Prep Dilution (1% in Hexane) Sample->Prep GC GC-FID/MS (DB-5ms Column) Prep->GC Decision Purity > 98%? GC->Decision NMR 13C-NMR (Stereo-Validation) Decision->NMR Yes Refine Fractional Distillation Decision->Refine No Physical ASTM D4052 (Density Check) NMR->Physical Report Release COA Physical->Report Refine->Sample

Caption: Figure 1. Integrated analytical workflow. Note that NMR validation is conditional on passing the initial GC purity threshold.

Diagram 2: Stereochemical Identification Logic

Distinguishing the cis (axial/equatorial) from trans (diequatorial) forms is the primary failure point in inter-lab studies.

IsomerLogic Start Isomer Identification GC_RT GC Retention Time Start->GC_RT NMR_Check 13C-NMR Signal Check Start->NMR_Check Trans Trans-Isomer (Elutes Earlier on Non-Polar) GC_RT->Trans Lower B.P. Cis Cis-Isomer (Elutes Later due to Boiling Point) GC_RT->Cis Higher B.P. Shift_Up Upfield Shift (<30 ppm) Gamma-Gauche Effect NMR_Check->Shift_Up Cis (Axial-Equatorial) Shift_Down Downfield Shift (>30 ppm) Minimial Steric Strain NMR_Check->Shift_Down Trans (Diequatorial)

Caption: Figure 2. Mechanistic logic for isomer assignment. Trans isomers typically adopt a diequatorial conformation, resulting in distinct chemical shifts.

Critical Protocol: Self-Validating System

To ensure Trustworthiness (the T in E-E-A-T), follow this self-validating GC protocol.

Step 1: System Suitability Standard (SSS)

  • Prepare a mixture of n-Dodecane (C12) and n-Hexadecane (C16).

  • Requirement: The resolution (

    
    ) between C12 and your analyte must be > 2.0.
    
  • Why? This confirms the column efficiency is sufficient to separate the ethyl-cyclohexyl shoulder from the solvent front.

Step 2: The "Split" Trap

  • Action: Use a Split Ratio of at least 50:1.

  • Causality: High-boiling saturated hydrocarbons like 1-Cyclohexyl-2-ethyl-cyclohexane suffer from "mass discrimination" in the injector liner if the split is too low, leading to poor reproducibility (high

    
    ).
    

Step 3: Internal Standard Normalization

  • Do not use External Standard calibration for this molecule due to viscosity-based injection errors.

  • Use: Deuterated Bicyclohexyl or 1-Methylnaphthalene as an internal standard added directly to the sample vial.

References

  • ASTM International. (2023). ASTM E691-23 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method.[1] West Conshohocken, PA. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Cyclohexane, 1-(cyclohexylmethyl)-2-ethyl-, cis- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Agilent Technologies. (2020). Analysis of Total Petroleum Hydrocarbons in Environmental Samples Using Ultra-Fast Gas Chromatography. Application Note. [Link]

  • Wang, Z., et al. (2015).[2] Kinetics of ethylcyclohexane pyrolysis and oxidation: An experimental and detailed kinetic modeling study. Combustion and Flame. [Link]

  • ASTM International. (2022).[3] ASTM D4052-22 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[Link]

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Safety Operating Guide

Introduction: Beyond the Bench - Responsible Chemical Lifecycle Management

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclohexyl-2-ethyl-cyclohexane

As researchers and scientists, our focus is often on the synthesis and application of novel compounds like 1-Cyclohexyl-2-ethyl-cyclohexane. However, the lifecycle of a chemical does not end when an experiment is complete. Responsible disposal is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and proper disposal of 1-Cyclohexyl-2-ethyl-cyclohexane, a saturated aliphatic hydrocarbon. The procedures outlined are grounded in an understanding of its likely chemical properties and the established best practices for managing flammable organic waste.

Part 1: Hazard Identification and Risk Assessment

Causality Behind the Hazards:

  • Flammability: Like other saturated hydrocarbons, 1-Cyclohexyl-2-ethyl-cyclohexane has a high potential to form a flammable vapor-air mixture. Its vapor is heavier than air and can travel to a distant ignition source[4].

  • Aspiration Toxicity: If swallowed, the low viscosity and surface tension of this type of compound allow it to be easily drawn into the lungs, which can cause severe and potentially fatal chemical pneumonitis[2][5]. This is a critical consideration in both handling and first aid.

  • Central Nervous System (CNS) Depression: Inhalation of high concentrations of vapors can displace oxygen and lead to symptoms such as dizziness, drowsiness, headache, and incoordination[2][4].

  • Aquatic Toxicity: These water-insoluble hydrocarbons are very toxic to aquatic life, with potential for long-lasting effects in the environment[2][6]. Improper disposal can lead to significant contamination of waterways.

Table 1: Anticipated Hazard Profile of 1-Cyclohexyl-2-ethyl-cyclohexane

Hazard ClassAnticipated Classification & StatementRationale & Key Precautions
Physical Hazard Flammable Liquid (Category 2 or 3)Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment[5][6].
Health Hazard Aspiration Hazard (Category 1)May be fatal if swallowed and enters airways. Do NOT induce vomiting if ingested. Immediately call a poison center or doctor[2][5].
Health Hazard Specific Target Organ Toxicity - Single Exposure (Category 3)May cause drowsiness or dizziness. Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing vapors[2][6].
Health Hazard Skin Irritation (Category 2)Causes skin irritation. Wear appropriate protective gloves and clothing to prevent skin exposure[2].
Environmental Hazard Hazardous to the Aquatic Environment (Acute & Chronic)Very toxic to aquatic life with long-lasting effects. Prevent release to the environment. Do not dispose of down the drain[2][4][6].

Part 2: Pre-Disposal - Safe Handling and Waste Accumulation

Proper disposal begins with proper handling. The following protocols are designed to ensure safety from the moment the chemical is designated as waste.

Step 1: Personal Protective Equipment (PPE)

Before handling waste 1-Cyclohexyl-2-ethyl-cyclohexane, ensure a self-validating system of protection by wearing the appropriate PPE.

  • Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber). Check the glove manufacturer's specifications for compatibility and breakthrough time[7].

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166[6].

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a potential splash, consider additional protective clothing[7].

  • Respiratory Protection: All handling of open containers should be performed in a certified chemical fume hood to ensure adequate ventilation. If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge may be necessary[6].

Step 2: Waste Container Selection and Labeling

The integrity and clear identification of the waste container are paramount to prevent accidental mixing and ensure proper handling by disposal personnel.

  • Container Compatibility: Use a container made of a material compatible with flammable hydrocarbons. The original product container is often the best choice[8]. If unavailable, use a clean, dry, leak-proof container designed for chemical waste.

  • Container Condition: Ensure the container is in good condition, with a tightly sealing cap. Never use food or beverage containers[8].

  • Labeling: This is a critical step for a self-validating safety system.

    • Immediately label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department[9][10].

    • Clearly write the full chemical name: "Waste 1-Cyclohexyl-2-ethyl-cyclohexane".

    • List all components and their approximate percentages if it is a mixture.

    • Indicate the relevant hazards (e.g., "Flammable," "Toxic").

    • Note the accumulation start date[10].

Step 3: Segregated Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Location: Store in a well-ventilated area, preferably in a grounded, flammable storage cabinet[10].

  • Segregation: Crucially, store this waste away from incompatible materials, especially strong oxidizing agents, to prevent a hazardous reaction.

  • Ignition Sources: Ensure the storage area is free from heat, sparks, and open flames[2][11].

Part 3: The Disposal Workflow - From Lab to Licensed Facility

Disposal of 1-Cyclohexyl-2-ethyl-cyclohexane is not a "do-it-yourself" task. It requires coordination with trained professionals. The following workflow outlines the necessary steps and the logic behind them.

DisposalWorkflow cluster_container Container Management start_node Designate Chemical as Waste ppe_node Don Appropriate PPE (Gloves, Goggles, Lab Coat) start_node->ppe_node Safety First process_node Select Compatible Container action_node Securely Cap & Label 'Hazardous Waste' process_node->action_node Transfer Waste ppe_node->process_node Prepare for Handling decision_node Container Full or Max Storage Time? decision_node->decision_node end_node Waste Removed by EHS/ Contractor decision_node->end_node Yes (Request Pickup) action_node->decision_node Store Appropriately caption Disposal Workflow for 1-Cyclohexyl-2-ethyl-cyclohexane

Caption: Disposal Workflow for 1-Cyclohexyl-2-ethyl-cyclohexane

Step-by-Step Methodology
  • Waste Characterization & Collection: Characterize the waste as a non-halogenated, flammable organic solvent. Collect it in your properly prepared waste container. Do not mix it with other waste categories like halogenated solvents, corrosives, or aqueous waste[10]. This segregation is vital as it prevents dangerous reactions and simplifies the final disposal process.

  • Request for Disposal: Once the container is nearly full (around 75-80%) or reaches your institution's maximum satellite accumulation time limit, submit a chemical waste collection request to your EHS department or designated hazardous waste professional[10].

  • Professional Removal: Trained EHS personnel will collect the waste from your laboratory. They are responsible for the compliant transport and consolidation of the waste before it is sent to a licensed treatment, storage, and disposal facility (TSDF).

  • Final Disposal Method - Chemical Incineration: The universally preferred and most environmentally sound method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.

    • Why Incineration? This process completely destroys the organic molecule, converting it primarily to carbon dioxide and water. The high temperatures and control systems ensure the complete breakdown of the chemical, preventing its release into the environment.

  • Disposal of Empty Containers: An "empty" container that held this chemical is still considered hazardous waste until properly decontaminated.

    • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (such as acetone or ethanol)[8][12]. Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.

    • Rinsate Disposal: The solvent rinsate is now hazardous waste and must be collected in a separate, appropriately labeled hazardous waste container (e.g., "Waste Flammable Solvents with 1-Cyclohexyl-2-ethyl-cyclohexane residue")[8].

    • Final Container Disposal: After triple rinsing and air-drying in a fume hood, deface or remove all hazard labels from the container. It can then typically be disposed of in the regular trash or recycling, per your institution's policy[12].

Part 4: Emergency Procedures - Spill and Exposure Response

Accidents can happen. A prepared response is a self-validating system for safety.

Spill Management
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab and contact EHS.

  • Control Vapors and Ignition Sources: Immediately turn off all nearby ignition sources. Ensure ventilation is adequate (fume hood).

  • Contain and Absorb: For a small, manageable spill, use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[7]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully scoop the absorbent material into a sturdy plastic bag or container. Label it as "Debris contaminated with 1-Cyclohexyl-2-ethyl-cyclohexane" and manage it as hazardous waste[9].

  • Decontaminate: Clean the spill area with soap and water.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention[6].

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes[6].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.

  • Ingestion: Do NOT induce vomiting due to the high risk of aspiration[5][6]. Immediately call a poison control center or doctor for guidance[5].

By adhering to these scientifically grounded procedures, you ensure that the lifecycle of 1-Cyclohexyl-2-ethyl-cyclohexane in your laboratory concludes safely and responsibly, protecting yourself, your colleagues, and the environment.

References

  • Cyclohexane, 1-(cyclohexylmethyl)-2-ethyl-, cis- | C15H28 | CID - PubChem . National Center for Biotechnology Information. [Link]

  • Cyclohexane, 1-(cyclohexylmethyl)-2-ethyl-, trans- - NIST WebBook . National Institute of Standards and Technology. [Link]

  • 1-Cyclohexyl-2-cyclohexylidenethane | C14H24 | CID 557199 - PubChem . National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - Fisher Scientific (Ethylcyclohexane, GHS) . (2024). Fisher Scientific. [Link]

  • Safety Data Sheet: Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate . (2023). Chemos GmbH & Co.KG. [Link]

  • Hazardous Waste Disposal Procedures . Environmental Health and Safety, University of Texas at Austin. [Link]

  • Hanwha Solutions Safety Data Sheet (Eco-DEHCH) . Hanwha Solutions. [Link]

  • 1,1'-Bicyclohexyl, 2-ethyl-, cis- | C14H26 - PubChem . National Center for Biotechnology Information. [Link]

  • Hazardous Waste Management Procedures . Keene State College. [Link]

  • Procedure for Disposing of Hazardous Waste . MIT Environmental Health & Safety. [Link]

  • Cyclohexane - SAFETY DATA SHEET . (2025). RCI Labscan Limited. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt Environmental Health and Safety (VEHS). [Link]

  • Cyclohexane :: Internal Plant Instructions - Chemius . Chemius. [Link]

  • Chemical Properties of Cyclohexane, 1-ethyl-2-methyl-, trans- (CAS 4923-78-8) . Cheméo. [Link]

  • Hazardous Waste Disposal Guide . (2023). Northwestern University Research Safety. [Link]

  • Cyclohexane - Incident management - GOV.UK . (2016). Public Health England. [Link]

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Personal protective equipment for handling 1-Cyclohexyl-2-ethyl-cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Cyclohexyl-2-ethyl-cyclohexane (CAS: 50991-12-3) is a high-molecular-weight bicyclic hydrocarbon.[1][2] Unlike its lighter analogs (e.g., ethylcyclohexane), it exhibits a high boiling point (>260°C) and a flash point (>100°C), shifting the primary safety focus from flammability to aspiration toxicity and environmental persistence .[1]

This guide moves beyond generic "hydrocarbon" advice, providing a targeted risk management strategy based on the molecule's specific lipophilicity (LogP ~6.[2]5) and low vapor pressure.[2]

Core Hazard Profile
Hazard ClassRisk LevelMechanism of Action
Aspiration CRITICAL Low surface tension allows rapid entry into lungs if swallowed/vomited, causing chemical pneumonitis.[1][2]
Skin Exposure HIGH Extreme lipophilicity facilitates dermal absorption and defatting of skin layers.[1][2]
Flammability LOW Flash point >100°C. Combustible but not flammable under standard lab conditions.[1][2]
Inhalation MODERATE Low risk at RT; significant risk if aerosolized or heated >80°C.

Chemical & Physical Data (Safety Relevant)

Accurate physical data is the foundation of safety logic.[2] The following parameters dictate the PPE selection.

ParameterValueOperational Implication
Boiling Point ~264°CLow vapor generation at room temperature.[1][2]
Flash Point 102.9°CClassified as Combustible Liquid (Class IIIB).[1][2]
LogP (Oct/Water) ~6.5Highly lipophilic; permeates latex/rubber rapidly.[1][2]
Density 0.867 g/mLFloats on water; do not use water jets for fire.[1][2]
Water Solubility InsolubleBioaccumulative; requires organic waste disposal.[1][2]

Personal Protective Equipment (PPE) Matrix

Hand Protection: The Lipophilicity Rule

Scientific Rationale: Due to its high LogP (6.5), this chemical acts as a non-polar solvent.[2] It will rapidly swell and degrade natural rubber (Latex) and thin vinyl.[2] Resistance data for "Cyclohexane" and "Diesel Fuel" (chemically similar saturated hydrocarbons) is the closest validated proxy.[2]

  • Primary Recommendation: Nitrile Rubber (≥ 0.11 mm) [1][2]

    • Standard Use: Disposable Nitrile gloves are sufficient for incidental splash protection.[1][2]

    • Heavy Exposure:[2] For immersion or spill cleanup, use Viton® or Heavyweight Nitrile (≥ 0.38 mm) .[1][2]

  • Contraindicated:

    • 🚫 Latex: Degrades immediately upon contact.[1][2]

    • 🚫 PVA (Polyvinyl Alcohol): Soluble in water, but generally poor mechanical strength against heavy oils.[2]

Respiratory Protection: Vapor Pressure Logic

Scientific Rationale: With a boiling point of 264°C, the vapor pressure at 25°C is negligible (< 0.1 mmHg).[2] Respiratory protection is triggered only by energy input (heat or mechanical agitation).[2]

  • Scenario A: Benchtop Handling (RT)

    • Protocol: Fume hood recommended but not strictly required for toxicity; required for odor control.[1][2]

    • PPE:[2][3] None required.[1][2]

  • Scenario B: Heating (>80°C) or Aerosolizing [1][2]

    • Protocol:Mandatory Fume Hood.

    • PPE (if hood unavailable): Half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black or CEN Type A/Brown).[1][2]

    • Why? Heated hydrocarbons generate dense white smoke/mist that is an intense respiratory irritant.[1][2]

Visual PPE Decision Logic

PPE_Selection Start Handling 1-Cyclohexyl- 2-ethyl-cyclohexane Activity Define Activity Start->Activity Temp Temperature? Activity->Temp RT Ambient (25°C) Temp->RT Standard Transfer Heated Heated (>80°C) or Sprayed Temp->Heated Distillation/Synthesis BasicPPE Standard PPE: Nitrile Gloves + Safety Glasses Lab Coat RT->BasicPPE AdvPPE Advanced PPE: OV Respirator + Face Shield Chem-Resistant Apron Heated->AdvPPE

Figure 1: Decision tree for escalating PPE based on thermal energy input.

Operational Protocols

Storage & Transfer[2]
  • Container: Store in glass, fluorinated HDPE, or stainless steel.[1] Avoid standard LDPE for long-term storage as the chemical may cause container softening (plasticization).[1][2]

  • Static Control: While the flash point is high, the liquid is non-conductive.[2] When transferring large volumes (>5L), ground and bond containers to prevent static accumulation, which could ignite secondary flammable vapors in the vicinity.[1]

Spill Response Workflow

Causality: Because this chemical floats on water and is toxic to aquatic life, preventing drain entry is the primary objective.[2][3]

Spill_Response Spill Spill Detected Contain 1. CONTAIN Block Drains immediately. Do not use water. Spill->Contain Absorb 2. ABSORB Use Polypropylene pads or Vermiculite. Contain->Absorb Clean 3. CLEAN Scrub surface with Detergent + Water. Absorb->Clean Dispose 4. DISPOSE Solid Hazardous Waste (High BTU Incineration) Clean->Dispose

Figure 2: Sequential spill response emphasizing aquatic protection.[1][2]

Disposal[1][2][4][8]
  • Waste Stream: Non-halogenated Organic Solvent waste.[1][2]

  • Method: Incineration.[1][2] The high carbon content (C14H26) provides high calorific value, making it an excellent candidate for fuel blending programs.[2]

  • Prohibition: NEVER pour down the sink. It will form a persistent film in traps and release odors, violating environmental discharge regulations.[2]

References & Verification

The following sources validate the physical properties and toxicological analogs used to construct this protocol.

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 142802, 1-Cyclohexyl-2-ethylcyclohexane. Retrieved from [Link]

  • NIST Chemistry WebBook. Cyclohexane, 1-(cyclohexylmethyl)-2-ethyl-, trans- (CAS 54934-92-8).[1][2][4] Retrieved from [Link][1][2]

  • Ansell Chemical Resistance Guide (Permeation & Degradation Data). Comparative resistance of Nitrile vs. Latex for saturated hydrocarbons (Heptane/Cyclohexane). (General Industrial Hygiene Reference).[2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.